Product packaging for Dimethamine(Cat. No.:CAS No. 37551-60-3)

Dimethamine

Cat. No.: B1200958
CAS No.: 37551-60-3
M. Wt: 408.5 g/mol
InChI Key: IHFWMWVUSYTWDE-XWTMOSNGSA-N
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Description

Significance of Dimethylamine (B145610) as a Fundamental Chemical Entity in Research

The importance of dimethylamine in chemical research stems from its role as a key intermediate in the synthesis of a vast array of chemical products across numerous sectors. erasm.org Its reactivity, primarily centered around the nitrogen atom with its lone pair of electrons and two methyl groups, makes it a valuable nucleophile and a weak base. wikipedia.orgwikidoc.org This reactivity allows for its incorporation into a wide range of molecular structures, leading to the production of pharmaceuticals, agrochemicals, solvents, surfactants, and polymers. erasm.orgresearchgate.net

In the pharmaceutical industry, dimethylamine is a crucial component in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines like diphenhydramine (B27) and local anesthetics. researchgate.netnih.gov The agrochemical sector relies on dimethylamine for the production of herbicides and pesticides, which are vital for modern agricultural productivity and food security. nih.gov Furthermore, its derivatives, such as dimethylformamide (DMF) and dimethylacetamide (DMAC), are widely used as industrial solvents. researchgate.net The production of surfactants, like lauryl dimethylamine oxide found in soaps and cleaning agents, and its application in water treatment processes further underscore its industrial relevance. erasm.orgresearchgate.net The estimated global production of 270,000 tons in 2005 highlights its large-scale industrial significance. wikipedia.org

Overview of Disciplines Investigating Dimethylamine Chemistry

The study of dimethylamine and its derivatives spans multiple scientific disciplines, reflecting its broad utility and presence in both industrial and natural systems.

Organic Chemistry: This field is central to understanding the reactivity of dimethylamine and developing new synthetic methodologies to create more complex molecules. sifisheriessciences.com Researchers in organic synthesis utilize dimethylamine as a versatile building block for constructing carbon-nitrogen bonds, which are fundamental to many organic compounds. sifisheriessciences.com

Pharmaceutical Chemistry: Scientists in this area focus on the design and synthesis of new drug molecules, many of which incorporate the dimethylamino group to enhance pharmacological activity or modify physicochemical properties. researchgate.netnih.gov

Agrochemistry: This discipline investigates the synthesis and application of pesticides and herbicides derived from dimethylamine to improve crop yields and protection. nih.gov

Polymer and Materials Science: Researchers in this field explore the use of dimethylamine in the production of polymers, resins, and other materials. researchgate.net For example, it is used as a vulcanization accelerator in the rubber industry. wikipedia.org

Analytical Chemistry: This area is concerned with developing and refining methods for the detection and quantification of dimethylamine in various matrices, including industrial products, environmental samples, and biological fluids. mdpi.comslideshare.net

Environmental Chemistry: This discipline studies the fate and behavior of dimethylamine in the environment, including its atmospheric degradation and its role as a precursor to other compounds. mdpi.com

Historical Context of Dimethylamine Research Methodologies

The methodologies for synthesizing and analyzing dimethylamine have evolved significantly over time, driven by technological advancements and the increasing demand for this versatile chemical.

The commercial production of methylamines, including dimethylamine, began in the 1920s for use in the tanning industry. bre.com Early synthesis methods were often batch processes, such as the reaction of methanol (B129727) and ammonia (B1221849) using zinc chloride as a dehydrating agent, first reported in 1884. bre.combritannica.com The development of gas-phase catalytic methods using alumina (B75360) and silica-alumina catalysts marked a significant improvement, enabling continuous production and reducing costs. britannica.com Over the years, research has focused on developing more selective catalysts, such as zeolites, to optimize the yield of dimethylamine over other methylamines like monomethylamine (MMA) and trimethylamine (B31210) (TMA). britannica.com

The analytical techniques for dimethylamine have also seen substantial progress. Early methods for amine analysis were often non-specific and lacked the accuracy of modern techniques. chromtech.com The advent of gas chromatography (GC) in the 1950s provided a powerful tool for separating and quantifying volatile amines. d-nb.infonih.gov The first extensive use of GC for analyzing organic acids and amines was reported by Martin and James in 1952. d-nb.info However, early GC analysis of amines faced challenges such as peak tailing due to the polar nature of the compounds. chromtech.com

The development of high-performance liquid chromatography (HPLC) in the late 1970s offered an alternative and often more robust method for amine analysis, particularly for less volatile derivatives. To overcome the poor UV absorbance of dimethylamine, derivatization techniques using reagents like dansyl chloride or 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) were developed to create derivatives with strong UV or fluorescence signals. slideshare.net More recently, techniques like ion chromatography (IC) coupled with suppressed conductivity detection and advanced mass spectrometric methods have provided highly sensitive and specific means for dimethylamine determination in various complex samples, including pharmaceuticals and environmental matrices. mdpi.com

Era Synthesis Development Analytical Development
Late 19th Century Batch process using methanol and ammonia with zinc chloride as a dehydrating agent. bre.combritannica.comBasic chemical tests, often non-specific.
Early 20th Century First commercial production for the tanning industry; development of gas-phase catalytic methods using alumina and silica-alumina. bre.combritannica.comColorimetric methods, which often lacked specificity for dimethylamine.
Mid-20th Century Refinement of continuous catalytic processes.Introduction of Gas Chromatography (GC) for amine separation. d-nb.info
Late 20th Century Introduction and development of zeolite catalysts for improved selectivity towards dimethylamine. britannica.comDevelopment of High-Performance Liquid Chromatography (HPLC) with derivatization techniques for enhanced sensitivity and specificity. slideshare.net
21st Century Optimization of zeolite catalysts and process conditions for cost-effective and highly selective production. britannica.comAdvancement of Ion Chromatography (IC), GC-Mass Spectrometry (GC-MS), and HPLC-Mass Spectrometry (HPLC-MS) for highly sensitive and accurate quantification. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N4O2 B1200958 Dimethamine CAS No. 37551-60-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37551-60-3

Molecular Formula

C24H32N4O2

Molecular Weight

408.5 g/mol

IUPAC Name

(1S,9S)-11-methyl-5-[(1R,9R)-11-methyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]tridec-2-en-3-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C24H32N4O2/c1-25-9-15-7-17(13-25)21-5-3-20(24(30)27(21)11-15)19-4-6-22(29)28-12-16-8-18(23(19)28)14-26(2)10-16/h3,5,15-18H,4,6-14H2,1-2H3/t15-,16+,17-,18+/m0/s1

InChI Key

IHFWMWVUSYTWDE-XWTMOSNGSA-N

SMILES

CN1CC2CC(C1)C3=C(CCC(=O)N3C2)C4=CC=C5C6CC(CN(C6)C)CN5C4=O

Isomeric SMILES

CN1C[C@H]2C[C@H](C1)C3=C(CCC(=O)N3C2)C4=CC=C5[C@H]6C[C@@H](CN(C6)C)CN5C4=O

Canonical SMILES

CN1CC2CC(C1)C3=C(CCC(=O)N3C2)C4=CC=C5C6CC(CN(C6)C)CN5C4=O

Origin of Product

United States

Synthetic Methodologies and Preparative Chemistry of Dimethylamine and Its Derivatives

Industrial-Scale Synthesis Routes

The commercial production of dimethylamine (B145610) is primarily achieved through the catalytic amination of methanol (B129727). This process is designed for high-volume, continuous operation to meet global demand for DMA as a crucial chemical intermediate.

Catalytic Reactions of Methanol and Ammonia (B1221849)

2 CH₃OH + NH₃ → (CH₃)₂NH + 2 H₂O atamanchemicals.com

Initially, this process utilized catalysts like silica-alumina. google.comgoogleapis.comslideshare.net The reaction involves the sequential methylation of ammonia, where methanol acts as the methylating agent. chemcess.com The process also generates mono- and trimethylamine (B31210) as byproducts. procurementresource.com The resulting product stream is a mixture of these amines, which then requires separation through a series of distillation steps to isolate the pure dimethylamine. chemcess.com

Process Optimization for Selectivity (e.g., Zeolite Catalysis)

Market demand typically favors dimethylamine over the other methylamines. chemcess.com Consequently, significant research has focused on optimizing the synthesis process to maximize DMA selectivity. A key advancement in this area is the use of shape-selective zeolite catalysts. chemcess.comslideshare.net Unlike traditional amorphous silica-alumina catalysts, zeolites have a well-defined microporous structure that can control which molecules are formed. mdpi.comacs.org

The pore dimensions of certain zeolites restrict the formation of the bulkier trimethylamine molecule, thus favoring the production of dimethylamine. chemcess.comacs.org Various types of zeolites, including mordenites (MOR), RHO, ZK-5, and chabazite (B1143428) (CHA), have been investigated and implemented to enhance DMA selectivity. chemcess.comgoogle.comgoogleapis.commdpi.com For instance, MOR-type zeolites have demonstrated a DMA selectivity of 41.8% under specific conditions. mdpi.com High-silica KFI zeolites have also shown high selectivity for the combined production of MMA and DMA. oaepublish.com The use of these catalysts shifts the process from an equilibrium-driven system to a more selective one, reducing the need for extensive recycling of less desired products. chemcess.commdpi.com

Zeolite TypeKey FeatureImpact on SelectivityReference
Mordenite (B1173385) (MOR)Shape-selective poresFavors DMA formation by sterically hindering TMA synthesis. Achieved 41.8% DMA selectivity. chemcess.com, mdpi.com
RHOShape-selective poresLimits formation of bulky TMA molecules. chemcess.com, googleapis.com
ZK-5Acidic zeoliteUsed to improve yields of DMA and MMA relative to TMA. googleapis.com, google.com
KFI (High-Silica)Small pores, high Si/Al ratioExhibits high selectivity (up to 94.4%) and yield (up to 75.1%) for MMA plus DMA. oaepublish.com

Role of Process Parameters (Temperature, Pressure, Reactant Ratios)

The efficiency and selectivity of dimethylamine synthesis are highly dependent on several process parameters.

Temperature: The catalytic reaction of methanol and ammonia is conducted at elevated temperatures, typically in the range of 300°C to 500°C. chemcess.comgoogle.comgoogleapis.com More specifically, ranges of 380°C to 430°C and 250°C to 450°C are often cited. procurementresource.comgoogle.com

Pressure: The reaction is carried out under elevated pressure. google.comatamanchemicals.com Common pressure ranges are from 5 to 50 atmospheres (atm) or more specifically, 5 to 30 Kg/cm² G. google.com

Reactant Ratios: The ratio of ammonia to methanol (or carbon to nitrogen, C/N) is a critical factor influencing the product distribution. chemcess.comgoogle.com Increasing the C/N ratio tends to favor the production of trimethylamine, while lower C/N ratios favor monomethylamine. google.com To optimize for dimethylamine, C/N ratios are carefully controlled, typically within the range of 0.2 to 1.5. google.com

ParameterTypical RangeEffect on ReactionReference
Temperature250°C - 500°CAffects reaction rate and catalyst activity. chemcess.com, googleapis.com, google.com
Pressure5 - 50 atmMaintains reactants in the desired phase and influences reaction equilibrium. google.com
Carbon/Nitrogen (C/N) Ratio0.2 - 1.5Crucial for controlling product selectivity; higher ratios favor TMA, lower ratios favor MMA. google.com

Laboratory-Scale Synthesis and Derivatization Strategies

In laboratory settings, particularly for research and specialized applications like isotopic labeling, different synthetic strategies are employed. These methods prioritize precision and the synthesis of specific derivatives over bulk production.

Preparation of Deuterated Dimethylamine

Deuterated dimethylamine is a valuable intermediate in the synthesis of deuterated drugs, which can have altered metabolic profiles. researchgate.netgoogle.com One method for its preparation starts with Boc-protected benzylamine. researchgate.netgoogle.com This starting material is reacted with a deuterated methylation reagent, such as deuterated methyl tosylate (TsOCD₃), to introduce the deuterated methyl groups. researchgate.net This approach offers good yields and straightforward purification. researchgate.netgoogle.com Another route involves the hydrolysis of deuterated dimethylaminomethyl acetate, which can be prepared from trimethyl-d₉-amine N-oxide. cdnsciencepub.com

In Situ Generation of Dimethylamine from Precursors (e.g., Dimethylformamide)

Due to its volatile nature, handling gaseous dimethylamine in a laboratory can be challenging. acs.org An effective alternative is the in situ generation of dimethylamine from a stable liquid precursor. N,N-Dimethylformamide (DMF) is commonly used for this purpose. nih.govbeilstein-journals.org Upon heating, particularly in the presence of a base or acid catalyst, DMF can decompose to generate dimethylamine and carbon monoxide. acs.org This method is particularly useful for reactions like nucleophilic aromatic substitution, where the generated dimethylamine can react immediately with a substrate in the reaction mixture. acs.orgnih.gov This technique has been successfully implemented in continuous flow reactor systems, providing a safe and scalable protocol for laboratory use. acs.orgfigshare.com This in situ generation avoids the need to handle gaseous DMA and allows for precise control over its introduction into the reaction system. acs.orgnih.gov

Novel N-Alkylation Methodologies for Amine Synthesis

The synthesis of amines via N-alkylation is a cornerstone of organic chemistry, yet traditional methods often face challenges with selectivity. The classical approach, involving the reaction of an amine with an alkyl halide, is a form of nucleophilic aliphatic substitution. oaepublish.com However, this method is frequently hampered by a lack of selectivity, as the primary amine product is often more nucleophilic than the starting ammonia, and the secondary amine product (like dimethylamine) is more nucleophilic than the primary amine. This leads to overalkylation, resulting in a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, which necessitates complex purification steps. kuleuven.beunits.it

To overcome these limitations, several novel N-alkylation methodologies have been developed, with reductive amination being one of the most significant. lehigh.edu This technique converts a carbonyl group to an amine in a single step through an imine intermediate. researchgate.net For the synthesis of a secondary amine like dimethylamine, a primary amine can be reacted with an aldehyde or ketone in the presence of a reducing agent. google.com The process begins with the formation of an imine, which is then reduced to the target amine. researchgate.net A key advantage of reductive amination is the avoidance of over-alkylation that plagues direct alkylation with alkyl halides. mdpi.com It is considered a powerful and reliable strategy for C-N bond formation and can be performed as a one-pot reaction, enhancing its efficiency. mdpi.com

Specific variations of reductive amination are particularly relevant for methylation:

The Eschweiler-Clarke Reaction: This classic named reaction facilitates the methylation of a primary or secondary amine to a tertiary amine using an excess of formic acid and formaldehyde (B43269). google.comacs.org The reaction proceeds via the formation of an iminium ion, which is then reduced by formate (B1220265), releasing carbon dioxide. acs.orggoogle.com A significant advantage of this method is that it inherently prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form another iminium ion under these conditions. lehigh.edu

Catalytic Hofmann N-Alkylation: A more recent innovation involves a selective Hofmann N-alkylation that is catalytic in alkyl halides. This method efficiently synthesizes mono- or di-alkylated amines by reacting amines with alcohols, using only a catalytic quantity of an alkyl halide. The process is highly selective and generates water as the sole byproduct, avoiding the need for large amounts of bases and alkyl halides. scribd.com

Other modern techniques include the "borrowing hydrogen" (or hydrogen auto-transfer) approach, where alcohols serve as alkylating agents in the presence of a transition metal catalyst, producing water as the only byproduct in a highly atom-economical transformation. rsc.orgresearchgate.net

Catalytic Approaches in Dimethylamine Synthesis

The industrial production of methylamines, including dimethylamine, predominantly involves the gas-phase reaction of methanol and ammonia over solid-acid catalysts. mdpi.comscribd.com Thermodynamics favors the formation of trimethylamine (TMA), but market demand is highest for dimethylamine (DMA). scribd.com This discrepancy has spurred extensive research into selective catalysts.

Development and Characterization of Heterogeneous Catalysts

Heterogeneous catalysts, particularly zeolites, have become central to the selective synthesis of methylamines due to their well-defined pore structures and tunable acidity. mdpi.comuni-muenchen.de Zeolites are crystalline aluminosilicates that function as solid acids, featuring a network of channels and cavities. mdpi.com The dimensions of these pores can selectively allow smaller molecules like monomethylamine (MMA) and DMA to exit while restricting the formation or exit of the bulkier TMA molecule, a principle known as shape-selective catalysis. scribd.comnih.gov

Small-pore zeolites, with 8-membered ring openings (typically 3-4.5 Å), are particularly effective for selectively producing MMA and DMA. oaepublish.commdpi.com

Mordenite (MOR): Modified mordenite zeolites were among the first to be used to enhance DMA selectivity by reducing the effective pore size to inhibit TMA formation. scribd.comresearchgate.net

Chabazite (CHA): Zeolites with the CHA topology, such as SAPO-34, exhibit superior shape selectivity for smaller amines. oaepublish.com

Rho (RHO) and ZK-5: These zeolites have demonstrated high selectivity towards DMA. uni-muenchen.de Studies on H-RHO have shown that non-selective reactions occurring on the external acid sites of the zeolite crystal can be "capped" or deactivated with reagents like trimethylphosphite, further improving DMA selectivity without affecting the internal catalytic sites. researchgate.netuni-muenchen.de

KFI-type Zeolites: High-silica KFI zeolites have shown exceptional performance, achieving high methanol conversion (over 95%) and high combined yields of MMA and DMA (over 75%). oaepublish.com Modifying these catalysts with metal ions like Na+ can further enhance selectivity by suppressing the formation of byproducts such as dimethyl ether (DME). oaepublish.com

The catalytic mechanism over these zeolites can follow different pathways, such as the Langmuir-Hinshelwood model where methanol and ammonia co-adsorb on adjacent acid sites, or the Eley-Rideal model where one reactant in the gas phase reacts with an adsorbed species. mdpi.com The key is the presence of Brønsted acid sites within the zeolite framework that facilitate the sequential methylation of ammonia. mdpi.com

Below is a table summarizing the performance of various zeolite catalysts in methylamine (B109427) synthesis.

Catalyst TypePore StructureSi/Al RatioReaction Temp. (°C)MeOH Conversion (%)DMA Selectivity (%)TMA Selectivity (%)Reference
H-Y (Faujasite)Large-pore (12-ring)-37094Low~95 scribd.com
H-MordeniteLarge-pore (12-ring)---Selective for MMA- scribd.com
H-RHOSmall-pore (8-ring)-32590HighLow uni-muenchen.de
H-ZK-5Small-pore (8-ring)-32590HighLow uni-muenchen.de
H-KFI-5.4Small-pore (8-ring)5.435095.2High (MMA+DMA Yield: 75.1%)Low oaepublish.com
(H)Al-RUB-41 (RRO)8- and 10-ring poresHigh-HighHighLow kuleuven.be

Evaluation of Catalyst Lifetime and Regeneration

The primary cause of deactivation for zeolite catalysts in high-temperature processes like methanol amination is the formation of "coke". lehigh.eduresearchgate.net Coking involves the deposition of carbonaceous residues, often polycyclic aromatic compounds, on the catalyst surface and within its pores. researchgate.net This deposition blocks access to the catalytically active acid sites and can plug the micropores, leading to a decline in activity and selectivity. lehigh.eduresearchgate.net The formation of dimethyl ether (DME) is often considered a key contributor to coke deposition. mdpi.com

Catalyst stability and the ability to be regenerated are critical for industrial viability. Zeolite catalysts that have been deactivated by coking can typically have their initial activity restored through a regeneration process. google.com This is most commonly achieved by carefully burning off the coke deposits in the presence of air or a controlled mixture of air and nitrogen at elevated temperatures, generally between 400°C and 550°C. lehigh.edugoogle.com For instance, H-erionite catalysts used in amination reactions can be effectively regenerated at 400°C, recovering their activity without loss of crystallinity. lehigh.edu In contrast, some other zeolites like H-Y may require higher temperatures (e.g., 600°C) for regeneration, which can sometimes lead to a partial loss of crystallinity and activity. lehigh.edu

Green Chemistry Principles in Dimethylamine Production

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing amine synthesis.

Utilization of Carbon Dioxide as a C1 Source in Amination Reactions

Various heterogeneous and homogeneous catalytic systems have been developed for this transformation:

Palladium-based catalysts: A Pd/ZrCuOx catalyst has been shown to be active for the N-methylation of various amines and even nitro compounds with CO₂/H₂ under relatively mild conditions, achieving yields up to 97%. rsc.org

Copper-based catalysts: Simple and inexpensive Cu/ZnO catalysts are effective for the synthesis of N,N-dimethylformamide (DMF) from dimethylamine, CO₂, and H₂, reaching yields of 97%. scilit.comrsc.org Copper-based catalysts have also been explored for the direct synthesis of methylamines from a feed of ammonia, CO₂, and H₂. researchgate.net

Cobalt-based catalysts: Non-noble metal catalysts are of great interest. A cobalt system has been developed for the N-methylation of anilines with CO₂/H₂, promoted by an alcohol solvent, showing performance comparable to more expensive ruthenium catalysts. rsc.org

The reaction generally proceeds through the formation of a formamide (B127407) intermediate, which is subsequently hydrogenated to the corresponding methylamine. ionike.com This technology represents a promising pathway for CO₂ utilization and the sustainable production of valuable chemicals. magtech.com.cn

Atom Economy and Sustainable Reagent Development in Amine Synthesis

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Traditional methods for amine synthesis, such as those using alkyl halides, often suffer from poor atom economy due to the formation of stoichiometric salt byproducts. rsc.org

Modern synthetic strategies aim to maximize atom economy. The "borrowing hydrogen" or "hydrogen auto-transfer" catalysis is a prime example of an atom-economical transformation. rsc.org In this process, an alcohol is used to alkylate an amine. The catalyst temporarily "borrows" hydrogen from the alcohol to form a transient carbonyl intermediate, which then condenses with the amine. The borrowed hydrogen is then used to reduce the resulting imine, regenerating the catalyst and producing only water as a byproduct. researchgate.netorganic-chemistry.org This avoids the use of external oxidants or reductants and utilizes readily available alcohols, which can potentially be derived from renewable resources. rsc.org

The development of sustainable reagents is another critical aspect. This involves replacing toxic and hazardous reagents with safer, more environmentally benign alternatives.

Dimethyl Carbonate (DMC): DMC is considered a green reagent for methylation. It can be used to synthesize N-methylated amines, but its atom economy can be suboptimal as it generates methanol and carbon dioxide as byproducts under certain conditions. google.com

Propylene Carbonate (PC): This green solvent can also serve as both a reagent and solvent for N-alkylation, avoiding the need for genotoxic alkyl halides. mdpi.comnih.gov The reaction involves nucleophilic substitution with the concomitant loss of water and carbon dioxide. nih.gov

These approaches, which focus on maximizing atom incorporation and utilizing safer reagents, are essential for the future of sustainable chemical manufacturing. acsgcipr.orga-star.edu.sg

Chemical Reactivity and Reaction Mechanisms of Dimethylamine

Reactions with Nitrogen-Oxygen Species

The reactions of dimethylamine (B145610) with nitrogen-oxygen species are of significant interest due to the formation of N-nitroso compounds, which are potent carcinogens.

The nitration and nitrosation of dimethylamine (DMA) by dinitrogen tetroxide (N₂O₄), a reactive nitrogen oxygen species, occur through distinct pathways. acs.orgnih.gov Theoretical studies at the CBS-QB3 level of theory have identified three primary routes for the nitration of DMA. acs.orgnih.gov

The first pathway involves the abstraction of a hydrogen atom from the amino group of DMA by a nitrogen dioxide (NO₂) radical. This is followed by a recombination reaction between the resulting aminyl radical and another NO₂ radical to form dimethylnitramine (B1206159). acs.orgnih.gov The second mechanism involves the direct reaction of DMA with the symmetrical isomer of dinitrogen tetroxide (O₂NNO₂), which can proceed through either a concerted or a stepwise mechanism to yield dimethylnitramine. acs.orgnih.gov The third pathway is the reaction of DMA with the asymmetrical isomer of dinitrogen tetroxide (ONONO₂). acs.orgnih.gov Computational analysis suggests that in the gas phase, the primary route for dimethylnitramine formation is the direct reaction with asymmetrical ONONO₂. acs.orgnih.gov However, in an aqueous environment, the two major pathways are the radical process involving NO₂ and the concerted mechanism with symmetrical O₂NNO₂. acs.orgnih.gov

Dinitrogen tetroxide exists in two tautomeric forms: the nitrating agent O₂N-NO₂ and the nitrosating agent O=N-ONO₂. gassnova.no

The formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, from dimethylamine is a significant concern, particularly in water treatment processes. researchgate.netnih.gov NDMA can be synthesized in the laboratory through the reaction of nitrous acid with dimethylamine. wikipedia.org The general mechanism involves the reaction of the unprotonated amine's free electron pair with the nitrosating agent N₂O₃, which is formed from two molecules of nitrous acid. europa.eu

The presence of strong oxidants such as chlorine dioxide, ozone, hydrogen peroxide, and permanganate (B83412) can lead to the formation of NDMA from dimethylamine. nih.goviwaponline.com The presence of nitrites and nitrates in the post-reaction mixture suggests that NDMA is formed from the reaction of DMA with nitrites. nih.goviwaponline.com

Furthermore, the nitrosation of dimethylamine is significantly enhanced by the presence of free chlorine (HOCl). researchgate.netcapes.gov.brnih.gov This enhancement is attributed to the formation of a highly reactive nitrosating intermediate, such as dinitrogen tetroxide (N₂O₄), during the oxidation of nitrite (B80452) to nitrate (B79036) by HOCl. researchgate.netcapes.gov.brnih.gov This pathway is distinct from another proposed mechanism involving the rate-limiting oxidation of DMA directly by monochloramine. nih.gov The HOCl-enhanced nitrosation is inhibited by ammonia (B1221849) and occurs rapidly during the brief period of nitrite oxidation. nih.gov

Sulfate (B86663) radical (SO₄•⁻) advanced oxidation processes can also lead to NDMA formation in the presence of nitrite (NO₂⁻). nih.gov SO₄•⁻ reacts with NO₂⁻ to form the nitrogen dioxide radical (NO₂•), which rapidly dimerizes to form N₂O₄. nih.gov This potent nitrosating agent then attacks the dimethylamine moiety. nih.gov

The kinetics of NDMA formation by nitrosation are relatively fast, with timescales of hours to days. ascelibrary.org

Under non-acidic conditions, the nitrosation of amines to form carcinogenic nitrosamines can be catalyzed by carbonyl compounds, a process that differs from the classic nitrosation pathway involving the acidification of nitrite anions. acs.orgacs.org This catalytic process involves a multi-step mechanism. acs.org The initial step is the nucleophilic addition of dimethylamine to the carbonyl compound, forming a carbinolamine. acs.orgnih.gov This is followed by the protonation of the resulting adduct and the elimination of water to form a positively charged iminium ion. acs.orgnih.gov Finally, the nitrite anion reacts with this iminium ion, leading to the formation of N-nitrosodimethylamine (NDMA) and regeneration of the parent carbonyl compound. acs.orgnih.gov

Theoretical investigations using the DFT/B3LYP method have shown that the nucleophilic addition of DMA to the carbonyl compound is the rate-determining step. acs.org The energy barriers for this step, calculated to be between 27 and 40 kcal/mol, are significantly influenced by the substituents on the carbonyl group. acs.org Electron-withdrawing substituents decrease the energy barrier, while electron-donating substituents and steric hindrance impede the reaction. acs.org Consequently, the catalytic activity of carbonyl compounds follows the order: formaldehyde (B43269) > chloral (B1216628) > acetaldehyde (B116499) > acetone. acs.orgacs.org This explains experimental observations that formaldehyde and chloral are effective catalysts for this reaction, while other carbonyls are not. acs.org The presence of formaldehyde has been shown to enhance the formation of N-nitrosamines by a factor of 5–152 at pH 7, depending on the secondary amine's structure. nih.gov

Carbonyl Compound Catalytic Activity Order Reasoning
Formaldehyde1Highest catalytic activity due to lack of steric hindrance and electron-donating groups. acs.orgacs.org
Chloral2Electron-withdrawing chloro- groups facilitate the reaction. acs.org
Acetaldehyde3Methyl group is electron-donating, slightly hindering the reaction compared to formaldehyde. acs.org
Acetone4Two electron-donating methyl groups and increased steric hindrance significantly reduce catalytic activity. acs.org
FluoralProposed Good CatalystElectron-withdrawing fluoro- groups are predicted to make it a good catalyst with a calculated energy barrier of about 26 kcal/mol. acs.org

Nitrosation Pathways and N-Nitrosodimethylamine Formation[7],[8],

Carbon Dioxide Interactions and Derivatives

The interaction of dimethylamine with carbon dioxide is a key area of research, particularly in the context of CO₂ capture and conversion technologies.

The reaction between dimethylamine (DMA) and carbon dioxide (CO₂) can lead to the formation of carbamic acid ((CH₃)₂NCOOH). nih.govnih.gov This interaction is driven by the synergistic effect of electron donation from the amine's nitrogen lone pair to the electrophilic carbon atom of CO₂ and a hydrogen bond from the aminic proton to a CO₂ oxygen atom. nih.gov Theoretical studies have shown that the reaction between a single DMA molecule and CO₂ proceeds through two transition states to form carbamic acid. nih.gov In organic solvents like DMSO, chloroform, and benzene, amines can be completely converted to carbamic acid by bubbling atmospheric CO₂ through the solution. researchgate.net

The formation of carbamic acid is a key step in CO₂ capture by amines. researchgate.net The mechanism generally involves the nucleophilic attack of the amine on the CO₂ molecule. researchgate.net It has been proposed that the formation of a 1,3-zwitterion (RH₂N⁺–COO⁻) is unlikely due to a high energy barrier. researchgate.net Instead, a more favorable pathway involves the catalytic assistance of a Brønsted base, such as another amine molecule, through a six-membered transition state to facilitate proton transfer. researchgate.net

The size of dimethylamine clusters plays a crucial role in modulating the conversion of carbon dioxide, affecting both the energetics and the structure of the reaction pathway. nih.govnih.govresearchgate.net Due to its basicity and acidity, dimethylamine readily forms hydrogen-bonded clusters, with the dimer having a chain geometry and the trimer a cyclic structure. nih.gov

Theoretical investigations have revealed that as the size of the DMA cluster increases, the energy barrier for the rate-limiting step of the CO₂ conversion reaction significantly decreases. nih.govnih.govresearchgate.net This transforms a slow and improbable reaction into a spontaneous and viable one. nih.govnih.govresearchgate.net For instance, the assistance of a third amine molecule lowers the activation energy for the rate-limiting step to 6.4 kcal/mol, dramatically increasing the rate constant. nih.gov

The reaction of CO₂ with a DMA monomer (n=1) produces carbamic acid. nih.gov When CO₂ reacts with a DMA dimer (n=2) or trimer (n=3), the product is carbamic acid in a non-covalent interaction with a DMA monomer or dimer, respectively. nih.gov Specifically, the reaction of CO₂ with a DMA trimer yields carbamic acid hydrogen-bonded to a DMA dimer as the sole product. nih.govnih.gov

Reactants Product(s) Effect of Cluster Size
CO₂ + (DMA)₁Carbamic acidHigh energy barrier for the rate-limiting step. nih.gov
CO₂ + (DMA)₂Carbamic acid + DMALower energy barrier compared to the monomer reaction. nih.gov
CO₂ + (DMA)₃Carbamic acid + (DMA)₂Significantly decreased energy barrier, making the reaction instantaneous and viable. nih.govnih.govresearchgate.net

Topological Analysis of Reaction Paths for CO2 Capture

The capture and conversion of carbon dioxide (CO2) by dimethylamine (DMA) have been theoretically investigated, revealing that the size of the DMA cluster is a critical factor in the reaction's efficiency and products. scilit.comresearchgate.net Using density functional theory and electron localization function (ELF) analysis, researchers have mapped the reaction pathways for CO2 with DMA clusters of varying sizes (monomer, dimer, and trimer). researchgate.netnih.gov

A key finding is that as the number of DMA molecules in the cluster increases, the energy barrier for the rate-limiting step of the reaction significantly decreases. scilit.comresearchgate.netresearchgate.net This transforms the reaction from a slow and unlikely process with a single DMA molecule to a rapid and viable one with a DMA trimer. scilit.comresearchgate.net The reaction between a single DMA molecule and CO2 to form carbamic acid proceeds through two transition states. nih.gov However, with larger DMA clusters, the mechanism changes. The reaction of CO2 with a DMA trimer results in the formation of carbamic acid hydrogen-bonded to a DMA dimer as the sole product. scilit.comresearchgate.netnih.gov This suggests that the presence of additional DMA molecules facilitates the reaction, likely through a cooperative effect that stabilizes the transition state. researchgate.net

Theoretical studies propose a unified six-membered mechanism for the interaction of CO2 with amines, where a second amine molecule (or another Brønsted base) provides catalytic assistance for proton transfer, significantly lowering the activation energy. acs.orgacs.org This is in contrast to a four-membered mechanism with a higher energy barrier. acs.org The interaction between the amine's nitrogen lone pair and the carbon of CO2, coupled with a hydrogen bond from the amine's proton to a CO2 oxygen, is fundamental to this process. nih.gov

Table 1: Effect of Dimethylamine Cluster Size on CO2 Conversion

DMA Cluster SizeReaction ViabilityEnergy Barrier for Rate-Limiting StepFinal Product
MonomerSlow, unlikelyHighCarbamic Acid
DimerMore favorableReducedCarbamic Acid + DMA Monomer
TrimerInstantaneous, viableSignificantly DecreasedCarbamic Acid hydrogen-bonded with a DMA dimer

This table summarizes theoretical findings on the influence of DMA cluster size on the reaction with CO2. scilit.comresearchgate.netnih.gov

Atmospheric Chemical Processes Involving Dimethylamine

Dimethylamine is a key player in atmospheric new particle formation (NPF), a process that significantly influences climate and air quality. researchgate.netcopernicus.orgcopernicus.org Its strong basicity allows it to effectively stabilize acidic species, leading to the formation and growth of atmospheric aerosol particles. acs.orgresearchgate.netnih.gov

Role in Sulfuric Acid Nucleation and Cluster Formation

The clustering of sulfuric acid (SA) with dimethylamine (DMA) is a primary mechanism for NPF, especially in polluted environments. copernicus.orgcopernicus.org DMA is significantly more effective than ammonia at enhancing sulfuric acid nucleation, even at low concentrations. copernicus.orgcopernicus.org This is attributed to its ability to form highly stable clusters with sulfuric acid. copernicus.orgcopernicus.org

Quantum chemical calculations have shown that proton transfer from sulfuric acid to dimethylamine readily occurs during cluster formation, creating a stable ionic bond. ustc.edu.cn The ratio of acid to base is crucial; as the number of DMA molecules increases relative to SA molecules, the dominant interaction type shifts from strong hydrogen bonding to weaker attractions. ustc.edu.cn Theoretical models suggest that in the atmosphere, the most abundant and critical clusters likely contain one or two DMA molecules and two or fewer sulfuric acid molecules. copernicus.orgustc.edu.cn The formation of clusters such as (SA)₂(DMA)₁ and (SA)k(DMA)k (where k=1-4) are considered key steps in the nucleation pathway. copernicus.org The presence of other species like water or organic acids can further promote the growth of these initial clusters. ustc.edu.cn Recent studies have also highlighted that diamines can enhance NPF even more efficiently than monoamines like dimethylamine, suggesting their potential importance in the initial clustering steps with sulfuric acid. acs.orgresearchgate.netnih.gov

Interaction with Organic Acids (e.g., Oxalic Acid) and Hydration Effects

Dimethylamine also interacts with organic acids, such as oxalic acid, which are prevalent in the atmosphere. researchgate.netrsc.org These interactions can contribute to the formation of new particles. researchgate.netrsc.org Theoretical studies on clusters of oxalic acid, dimethylamine, and water have revealed the significant role of hydration. researchgate.netrsc.org

For clusters containing one oxalic acid molecule and one dimethylamine molecule, hydration is necessary to promote proton transfer from the acid to the amine. researchgate.netrsc.org However, in clusters with two oxalic acid molecules and one dimethylamine molecule, proton transfer occurs even without water molecules present. researchgate.netrsc.org Under typical atmospheric conditions, for clusters with a single oxalic acid molecule, the hydrated forms (specifically trihydrates) are more dominant. researchgate.netrsc.org In contrast, for clusters with two oxalic acid molecules, the unhydrated form is more prevalent, regardless of humidity levels. researchgate.netrsc.org

The stability of these clusters is also affected by the relative components. For clusters with one oxalic acid molecule, the evaporation of dimethylamine is more likely than the evaporation of oxalic acid. researchgate.netrsc.org Conversely, in clusters with two oxalic acid molecules, the evaporation of oxalic acid is favored. researchgate.netrsc.org Studies have also shown that while malonic acid does not appear to enhance the initial formation of sulfuric acid-dimethylamine clusters, it may contribute to the growth of larger particles. acs.orgnih.gov The interaction between malonic acid and DMA is significantly weaker than that between sulfuric acid and DMA. acs.orgnih.gov

Mechanisms of Atmospheric Particle Formation Enhancement

Dimethylamine enhances atmospheric particle formation primarily by stabilizing sulfuric acid clusters, thereby reducing their evaporation and allowing them to grow into larger particles. copernicus.orgcopernicus.org This sulfuric acid-dimethylamine nucleation mechanism is considered a crucial driver of NPF in polluted areas. researchgate.net The resulting particles can act as cloud condensation nuclei (CCN), impacting cloud properties and the Earth's radiative balance. researchgate.net

The enhancement effect is so potent that even parts-per-trillion concentrations of DMA can lead to nucleation rates that align with atmospheric observations. ustc.edu.cn The interaction is often described as an acid-base reaction where DMA's strong basicity facilitates proton transfer from sulfuric acid, leading to the formation of highly stable salt clusters. ustc.edu.cn

The presence of other atmospheric compounds can modulate this process. For instance, certain functional organic acids, like malic acid and succinic acid, have been shown to further enhance sulfuric acid-dimethylamine nucleation. ustc.edu.cnrsc.orgrsc.org The degree of enhancement depends on the structure of the organic acid, with carboxylic and hydroxyl groups playing a key role. rsc.org Theoretical analyses of systems containing sulfuric acid, dimethylamine, oxalic acid, and water indicate that oxalic acid can synergistically promote cluster formation, although this effect can be inhibited by the addition of more sulfuric acid molecules. nih.gov

Combustion Chemistry of Dimethylamine

The combustion of dimethylamine is relevant to understanding the formation of pollutants from nitrogen-containing fuels, such as those found in biomass. researchgate.netresearchgate.netdaneshyari.com

Decomposition Pathways under Varying Conditions

Under both pyrolysis (thermal decomposition without oxygen) and oxidation (combustion with oxygen) conditions, the primary decomposition pathway for dimethylamine involves the abstraction of hydrogen atoms from the Cα (the carbon atom bonded to the nitrogen) and N positions. researchgate.netugent.be This is followed by the β-scission of the resulting fuel radicals. researchgate.netugent.be These positions have the weakest C-H bond dissociation energies, making them the most likely sites for initial attack. ugent.be

During pyrolysis, hydrogen cyanide (HCN) is the main nitrogen-containing product. ugent.be In oxidation environments at temperatures above 1100 K, this HCN is further converted to molecular nitrogen (N₂) and nitric oxide (NO). researchgate.netugent.be The higher number of Cα-H bonds in dimethylamine compared to a primary amine like ethylamine (B1201723) contributes to its increased reactivity. ugent.be

Formation of Nitrogen-Containing Products (HCN, NH₃, NOx)

The combustion and pyrolysis of dimethylamine ((CH₃)₂NH) lead to the formation of several nitrogen-containing products, including hydrogen cyanide (HCN), ammonia (NH₃), and nitrogen oxides (NOx). researchgate.netresearchgate.net The specific products and their relative yields are highly dependent on the reaction conditions, such as temperature, pressure, and the presence of other reactants like methane (B114726). colab.ws

Under pyrolysis conditions, where dimethylamine is heated in the absence of oxygen, the decomposition pathways are complex. At high temperatures (e.g., 820°C), the pyrolysis of compounds containing the dimethylaminomethyl group can yield products like dimethylaminoacetonitrile (B1205105) and methylaminoacetonitrile. publish.csiro.au In the pyrolysis of dimethylamine itself, HCN is a significant product, formed through a series of decomposition steps. acs.orgacs.org Studies on the pyrolysis of related amines like n-propylamine have also identified HCN and NH₃ as dominant nitrogenous products. researchgate.net The formation of these species is a critical aspect of understanding the environmental impact of amine combustion, as they are precursors to NOx formation. researchgate.netosti.gov

In the presence of oxygen (combustion), the reaction pathways become even more intricate. The conversion of fuel-bound nitrogen in amines like dimethylamine can lead to the formation of HCN and NH₃, which can then be oxidized to NOx. researchgate.net At temperatures above 1100 K, amines are largely converted to N₂ and NO. researchgate.net The presence of methane during ammonia oxidation has been shown to promote the conversion of ammonia to hydrogen cyanide. colab.ws This is significant as dimethylamine combustion can produce methyl radicals (CH₃), which can react with amino radicals (NH₂) to form methylamine (B109427), a precursor to HCN. colab.ws

The following table summarizes the major nitrogen-containing products observed during the thermal decomposition of dimethylamine and related compounds under various conditions.

Table 1: Nitrogen-Containing Products from Dimethylamine and Related Compound Decomposition

Compound Condition Major Nitrogen-Containing Products Reference(s)
Dimethylaminomethylindoles Pyrolysis (820°C) Dimethylaminoacetonitrile, Methylaminoacetonitrile publish.csiro.au
N,N,N',N'-Tetramethylethylenediamine Pyrolysis (850°C) Methylaminoacetonitrile, Dimethylaminoacetonitrile publish.csiro.au
Methylamines Pyrolysis Hydrogen Cyanide (HCN), Ammonia (NH₃) acs.org
n-Propylamine Pyrolysis HCN, NH₃, N₂ researchgate.net
Dimethylamine Combustion HCN, NH₃, NOx researchgate.netresearchgate.net

Quantum Chemical and Kinetic Modeling of Combustion Processes

Quantum chemical calculations and kinetic modeling are powerful tools for elucidating the complex reaction mechanisms involved in dimethylamine combustion. researchgate.netugent.be These computational methods provide detailed insights into reaction pathways, intermediate species, and the rates of elementary reactions that are often difficult to determine experimentally. core.ac.ukmtu.edu

Quantum Chemical Calculations:

Quantum chemistry, particularly methods like the CBS-QB3 level of theory, is used to calculate fundamental properties of the molecules and radicals involved in the combustion process. researchgate.netugent.be This includes:

Bond Dissociation Energies: These calculations help identify the weakest bonds in the dimethylamine molecule, which are the most likely to break during initial decomposition. For dimethylamine, the C-H bonds at the α-carbon and the N-H bond are particularly susceptible to cleavage. ugent.be

Thermodynamic Properties: Accurate thermodynamic data for reactants, intermediates, and products are essential for kinetic modeling. researchgate.net

Reaction Rate Coefficients: Quantum chemical calculations can determine the rate coefficients for specific elementary reactions, providing crucial input for kinetic models. ugent.becore.ac.uk

Kinetic Modeling:

For dimethylamine combustion, kinetic models have revealed that the dominant initial decomposition pathway involves hydrogen abstraction from the Cα and N positions, followed by β-scission of the resulting fuel radicals. researchgate.netugent.be Unimolecular decomposition pathways, such as C-C and C-N bond scission, play a minor role. researchgate.net These models can predict the formation of major and minor species over a wide range of temperatures (500-2000 K) and pressures. researchgate.net

A detailed kinetic model for small aliphatic amines, including dimethylamine, was developed containing 258 species and 2274 reactions. researchgate.net This model successfully predicted ignition delay times and the concentrations of various species in agreement with experimental data. researchgate.net Such models are crucial for understanding and predicting the formation of pollutants like HCN, NH₃, and NOx from the combustion of nitrogen-containing fuels. researchgate.netresearchgate.net

The following table presents a simplified overview of the application of computational methods in studying dimethylamine combustion.

Table 2: Application of Computational Methods to Dimethylamine Combustion

Computational Method Application Key Findings Reference(s)
Quantum Chemistry (CBS-QB3) Calculation of bond dissociation energies, thermodynamic properties, and reaction rate coefficients. Identified weak C-H and N-H bonds as primary sites for initial attack. Provided accurate data for kinetic models. researchgate.netugent.be
Kinetic Modeling Development of detailed reaction mechanisms to simulate combustion processes. H-abstraction from Cα and N positions is the dominant decomposition pathway. Models can predict species concentrations and ignition delays. researchgate.netugent.bekaust.edu.sa

Nucleophilic Reactivity of Dimethylamine

Dimethylamine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This reactivity is central to its participation in various organic reactions, most notably Michael additions.

Reaction Kinetics with Electrochemically Generated Quinoneimines

The reaction of dimethylamine with quinoneimines, which can be generated electrochemically, has been a subject of kinetic studies. Quinoneimines are reactive intermediates that can undergo nucleophilic attack.

In a study involving the electrochemical oxidation of acetaminophen (B1664979) (N-acetyl-p-aminophenol), N-acetyl-p-quinoneimine is generated as an intermediate. This quinoneimine readily reacts with dimethylamine, which acts as a nucleophile, in a Michael-type addition reaction. The kinetics of this reaction can be studied using techniques like cyclic voltammetry. By comparing experimental cyclic voltammograms with digitally simulated results, the observed homogeneous rate constant (kobs) for the reaction can be determined. For the reaction between N-acetyl-p-quinoneimine and dimethylamine, a kobs of 0.078 s⁻¹ was calculated, confirming an ECE (electron transfer, chemical reaction, electron transfer) mechanism.

Computational studies, including ab initio and QM/MM simulations, have further elucidated the mechanism, showing that the reaction proceeds via a 1,4-Michael addition. These studies also indicate that the initial nucleophilic attack is the rate-determining step.

Mechanistic Studies of Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. researchgate.netwikipedia.org Dimethylamine is an effective nucleophile in aza-Michael additions, where a C-N bond is formed. nih.gov

Mechanistic studies of the Michael addition of amines reveal that the reaction pathway can be influenced by the solvent and the structure of the amine. In aprotic polar solvents, the proton transfer step may occur via a Grotthus-like mechanism involving an external amine molecule. nih.gov It has been noted that secondary amines, such as the product of the first Michael addition of a primary amine, react more slowly than primary amines due to increased steric hindrance. nih.gov

The reaction involves the addition of the amine nucleophile to the β-carbon of the activated alkene (the Michael acceptor). wikipedia.org The mechanism typically starts with the activation of the Michael acceptor by a catalyst or, in some cases, proceeds under catalyst-free conditions. nih.govacs.org For instance, the reaction of N,N-dimethylaniline with methyl vinyl ketone can be catalyzed by the Lewis acid B(C₆F₅)₃. acs.org The proposed mechanism involves the activation of the ketone by the Lewis acid, followed by nucleophilic attack of the dimethylaniline. acs.org

The versatility of the Michael reaction allows for the synthesis of a wide array of compounds. researchgate.net For example, the addition of dimethylamine to various Michael acceptors is a key step in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org


Biochemical Transformations and Molecular Interactions of Dimethylamine in Vitro/pre Clinical Focus

Endogenous Metabolic Pathways Involving Dimethylamine (B145610)

Dimethylamine (DMA) is an organic secondary amine that is present in the human body through both endogenous production and dietary sources. atamanchemicals.comhmdb.ca It is a colorless, flammable gas with an odor described as ammonia-like and fish-like. atamanchemicals.comhmdb.ca

Hydrolysis of Asymmetric Dimethylarginine (ADMA) to Dimethylamine

A significant endogenous source of dimethylamine is the hydrolysis of asymmetric dimethylarginine (ADMA). atamanchemicals.comhmdb.ca ADMA is produced from the methylation of arginine residues in proteins by protein arginine methyltransferases (PRMTs). mdpi.comresearchgate.net Following protein breakdown, ADMA is released into the circulation. researchgate.net

The majority of endogenously produced ADMA, estimated to be about 90%, is metabolized by the enzyme dimethylarginine dimethylaminohydrolase (DDAH). mdpi.comresearchgate.netnih.gov DDAH hydrolyzes ADMA into L-citrulline and dimethylamine. mdpi.comresearchgate.netnih.govoup.com This pathway is considered the primary source of urinary DMA. mdpi.comnih.gov The remaining 10% of ADMA is excreted unchanged in the urine. mdpi.comnih.gov

The reaction catalyzed by DDAH is a key step in the elimination of ADMA, an endogenous inhibitor of nitric oxide synthase (NOS). mdpi.comresearchgate.net By converting ADMA to DMA and L-citrulline, DDAH plays a role in regulating nitric oxide production. mdpi.com

Dimethylamine as a Product of Microbiomal Activity

The gut microbiome also contributes to the body's dimethylamine load. Gut bacteria can metabolize dietary choline, found in foods like red meat and eggs, to produce trimethylamine (B31210) (TMA). ahajournals.orgnih.gov Subsequently, some gut microbes can further metabolize TMA into dimethylamine. rsc.org Studies in rats have indicated a net synthesis of DMA by gut bacteria. nih.gov

Research has also shown that various bacterial species, including Arthrobacter and Micrococcus, can produce DMA. atamanchemicals.comhmdb.ca In some bacteria, trimethylamine N-oxide, a common dietary component, can be broken down to form dimethylamine and formaldehyde (B43269) by the enzyme trimethylamine-N-oxide aldolase. atamanchemicals.comgenome.jp

Enzymatic Biotransformation Mechanisms

The enzymatic breakdown of dimethylamine is a crucial process for its clearance from the body.

Dimethylamine Dehydrogenase (DMADH) Activity and Oxidative Demethylation

The primary enzyme involved in the metabolism of dimethylamine is dimethylamine dehydrogenase (DMADH). ontosight.aimicrobiologyresearch.org This enzyme catalyzes the oxidative demethylation of dimethylamine, converting it into methylamine (B109427) and formaldehyde. ontosight.ai This reaction is an important step in preventing the accumulation of dimethylamine. ontosight.ai

In addition to DMADH, other enzymes like cytochrome P-450 and FAD-containing monooxygenase have been shown to metabolize DMA to formaldehyde in the nasal mucosa of rats, although DMA is considered a poor substrate for this N-demethylation reaction compared to other compounds. nih.gov

Role of Electron-Transferring Flavoprotein (ETF) in DMADH Activity

The activity of dimethylamine dehydrogenase is dependent on an electron-transferring flavoprotein (ETF) which acts as a cofactor. ontosight.ai ETF is a mitochondrial protein that functions as an electron shuttle, accepting electrons from various flavoenzymes, including DMADH, and transferring them to the main mitochondrial electron transport chain via ETF:ubiquinone oxidoreductase (ETF:QO). ontosight.aiwikipedia.orgnih.gov

The process involves the transfer of electrons from the substrate (dimethylamine) to the FAD cofactor of DMADH. The reduced FAD then transfers the electrons to ETF. Subsequently, ETF donates these electrons to ETF:QO, which in turn reduces ubiquinone (Coenzyme Q) in the inner mitochondrial membrane. wikipedia.org This links the oxidation of dimethylamine to the process of oxidative phosphorylation for ATP production. wikipedia.org

Comparative Enzymology of Dimethylamine Metabolism Across Species

The metabolism of dimethylamine and the enzymes involved can vary across different species.

Bacteria: In the bacterium Hyphomicrobium X, dimethylamine dehydrogenase has been identified as a key enzyme in the oxidation of dimethylamine under both aerobic and anaerobic conditions. microbiologyresearch.org In some bacteria, trimethylamine dehydrogenase (TMADH) can also catalyze the oxidative N-demethylation of trimethylamine to produce dimethylamine and formaldehyde. rsc.orgresearchgate.net

Rats: In Fischer 344 rats, the nasal mucosa has been shown to metabolize dimethylamine to formaldehyde, indicating the presence of metabolic enzymes like cytochrome P-450 and FAD-containing monooxygenase in these tissues. nih.gov Liver microsomes from rats have also been shown to deaminate various drugs containing an N,N-dimethylamino group, with dimethylamine being the predominant metabolite. nih.gov

Other Mammals: Studies comparing hepatic ketamine metabolism have noted differences in the formation of metabolites across species, suggesting variability in the enzymes involved. avma.org Generally, in herbivorous and omnivorous mammals, there is an inverse relationship between microsomal monooxygenase activity and body weight. up.ac.za

The following table summarizes the key enzymes involved in dimethylamine metabolism and their functions:

Table 1: Key Enzymes in Dimethylamine Metabolism
Enzyme Function Organism/Tissue
Dimethylarginine Dimethylaminohydrolase (DDAH) Hydrolyzes ADMA to produce dimethylamine and L-citrulline. mdpi.comresearchgate.netnih.gov Humans, Rats mdpi.comrsc.org
Dimethylamine Dehydrogenase (DMADH) Catalyzes the oxidative demethylation of dimethylamine to methylamine and formaldehyde. ontosight.ai Bacteria (Hyphomicrobium X), Mammals ontosight.aimicrobiologyresearch.org
Trimethylamine Dehydrogenase (TMADH) Catalyzes the oxidative N-demethylation of trimethylamine to dimethylamine and formaldehyde. rsc.orgresearchgate.net Bacteria rsc.orgresearchgate.net
Cytochrome P-450 Metabolizes dimethylamine to formaldehyde. nih.gov Rat nasal mucosa nih.gov
FAD-containing Monooxygenase Metabolizes dimethylamine to formaldehyde. nih.gov Rat nasal mucosa nih.gov

Interactions with Biochemical Targets (In Vitro Characterization)

Cholinesterase Inhibitory Activity of Dimethylamine-Containing Derivatives

The dimethylamine moiety is a structural feature in various synthetic compounds designed and evaluated for their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have demonstrated that the inclusion and positioning of the dimethylamine group can significantly influence the inhibitory potency and selectivity of these derivatives.

Research into a series of benzamide (B126) and picolinamide (B142947) derivatives incorporating a dimethylamine side chain revealed that the substitution pattern is a critical determinant of activity. tandfonline.comnih.govtandfonline.comnih.gov Specifically, compounds with a para-substituted dimethylamine side chain exhibited more potent inhibition and higher selectivity for AChE over BChE compared to their meta- or ortho-substituted counterparts. tandfonline.comnih.gov Among the synthesized compounds, a picolinamide derivative, compound 7a , emerged as the most potent AChE inhibitor with an IC₅₀ value of 2.49 µM and a selectivity ratio of 99.40 for AChE over BChE. tandfonline.comnih.govresearchgate.net Kinetic analysis indicated that this compound acts as a mixed-type inhibitor of AChE. tandfonline.comnih.gov In general, the picolinamide derivatives were found to be more potent AChE inhibitors than the corresponding benzamide derivatives. tandfonline.comtandfonline.com

Similarly, studies on flavonoid derivatives containing a dimethylamine group showed potent inhibitory activity against both AChE and BChE. nih.gov For instance, the 4-dimethylamine flavonoid derivative 6d was identified as a promising multifunctional compound. nih.gov Chalcone (B49325) derivatives featuring a dimethylamine substituent have also been extensively investigated. mdpi.com The position of the amino group on the chalcone scaffold was found to be crucial; for dimethylamine-containing chalcones, the inhibitory potency against AChE followed the order of para > meta > ortho substitution. mdpi.com In one study, an N-dimethyl-substituted phenothiazine-chalcone hybrid (compound 32 ) demonstrated higher AChE inhibitory activity (IC₅₀ = 1.10 µM) than the standard drug galantamine. mdpi.com

The inhibitory potential of dimethylamine-containing compounds is not universal across all molecular scaffolds. In a study of aminoalkanol derivatives of 1,7-diMethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione, derivatives with dimethylamine substituents were found to be less potent AChE inhibitors compared to those with isopropylamine (B41738) substituents. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Dimethylamine-Containing Derivatives

Compound Class Specific Derivative Target Enzyme IC₅₀ (µM) Selectivity (AChE/BChE) Reference
Picolinamide Derivative Compound 7a AChE 2.49 99.40 tandfonline.comnih.gov
Picolinamide Derivative Compound 7a BChE 247.51 - nih.gov
Phenothiazine-Chalcone Compound 32 AChE 1.10 - mdpi.com
Flavonoid Derivative Compound 6d AChE - - nih.gov
Aminoalkanol Derivative Dimethylamine-substituted AChE Weaker than isopropylamine derivative - mdpi.com

Molecular Docking Studies of Dimethylamine Derivatives with Enzymes

Molecular docking simulations have been employed to elucidate the binding modes of dimethylamine-containing derivatives within the active sites of enzymes, particularly cholinesterases. These computational studies provide insights into the specific interactions that govern the inhibitory activity observed in vitro.

For the potent picolinamide-based AChE inhibitor, compound 7a , molecular docking revealed a dual binding mode. tandfonline.comnih.govresearchgate.net The simulations showed that this compound can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. tandfonline.comnih.gov The PAS is located at the entrance of the active site gorge and comprises key amino acid residues such as Tyr72, Asp74, Tyr124, Trp286, and Tyr341. mdpi.com The ability to bind to both sites is a characteristic of dual-binding site inhibitors.

In the case of 4-dimethylamine flavonoid derivatives, molecular modeling also indicated that these compounds target both the CAS and PAS of AChE. nih.gov This dual interaction is a common theme among many effective cholinesterase inhibitors. Similarly, docking studies of triflamide derivatives with DNA topoisomerase I (Topo I) showed that the compounds bind to key amino acid residues within the active site, including Arg364, Arg488, and Asp533, in a manner similar to the reference inhibitor topotecan. ias.ac.in

Conversely, docking studies of certain aminoalkanol derivatives of 1,7-diMethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione suggested a different binding mechanism. mdpi.com Due to the sterically bulky nature of the imide moiety, these compounds were predicted to bind only to the PAS and not enter the catalytic pocket of AChE. mdpi.com In this binding mode, the charged amine group is exposed to the solvent environment, while hydrogen bonds form between the carbonyl group of the imide and the Ser293 residue, stabilizing the interaction. mdpi.com

Modulatory Effects on Receptors (e.g., Serotonin (B10506) 5-HT₂A receptor biased agonism of DMT derivatives)

N,N-dimethyltryptamine (DMT) and its derivatives, which contain a dimethylamine group, are known to interact with a variety of receptors, most notably serotonin (5-HT) receptors. nih.gov A significant focus of in vitro research has been on the interaction with the 5-HT₂A receptor, which is a G protein-coupled receptor (GPCR). wikipedia.orgwikipedia.org

DMT binds non-selectively but with high affinity to multiple serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁D, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₆, and 5-HT₇. nih.govwikipedia.org Agonist activity has been confirmed at the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors. wikipedia.org The affinity of DMT for the human 5-HT₂A receptor is in the nanomolar range, with reported IC₅₀ values around 75 nM and EC₅₀ values ranging from 0.118 to 0.983 µM. nih.govwikipedia.org

A key finding is that DMT acts as a biased agonist at the 5-HT₂A receptor. wikipedia.org This means it preferentially activates certain downstream signaling pathways over others. Specifically, DMT activates the Gq signaling pathway without significantly recruiting β-arrestin2. wikipedia.org The lack of β-arrestin2 recruitment is thought to be related to the observation that, unlike other serotonergic compounds, DMT does not cause significant desensitization or downregulation of 5-HT₂A receptors in vitro. wikipedia.org

Other DMT derivatives also exhibit complex pharmacology at serotonin receptors. 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is also a biased agonist at the 5-HT₂A receptor with minimal β-arrestin2 recruitment. wikipedia.org It binds with high affinity to both 5-HT₂A and 5-HT₁A receptors. acs.orgnih.gov In vitro functional assays with various 5-MeO-DMT analogs confirm potent activity at both 5-HT₂A and 5-HT₁A receptors, with the interaction at the 5-HT₁A receptor capable of modulating the effects mediated by the 5-HT₂A receptor. nih.gov Studies on indazole analogs of 5-MeO-DMT have shown that these compounds can be potent agonists at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors, though some analogs show a preference for the 5-HT₂B subtype. nih.gov

Table 2: In Vitro Receptor Activity of Selected DMT Derivatives

Compound Receptor Target Activity Type Affinity / Potency Reference
N,N-Dimethyltryptamine (DMT) 5-HT₂A Biased Agonist EC₅₀: 0.118–0.983 µM wikipedia.org
N,N-Dimethyltryptamine (DMT) 5-HT₁A Agonist Ki: ~39 nM nih.gov
5-MeO-DMT 5-HT₂A Biased Agonist - wikipedia.org
5-MeO-DMT 5-HT₁A Agonist High Affinity acs.org
4-AcO-DMT 5-HT₂A Partial Agonist EC₅₀: 2021 nM ugent.be
4-AcO-DMT 5-HT₂B Partial Agonist EC₅₀: 969.9 nM ugent.be
5-MeO-MiPT 5-HT₂A Full Agonist EC₅₀: 263.5 nM ugent.be
5-MeO-MiPT 5-HT₂B Partial Agonist EC₅₀: 11.40 nM ugent.be

Pre-clinical Metabolic Fate Studies

Deamination Mechanisms of N-Methylated Drugs to Yield Dimethylamine

Dimethylamine can be formed in vivo as a metabolite from the biotransformation of various xenobiotics, particularly drugs containing an N,N-dimethylamino group. The primary enzymatic pathways responsible for this metabolic conversion are oxidative deamination and N-demethylation, processes catalyzed mainly by cytochrome P450 (CYP) enzymes and monoamine oxidases (MAO). nih.govuomustansiriyah.edu.iq

Oxidative deamination is a key metabolic route for many primary, secondary, and tertiary amines. uomustansiriyah.edu.iqqmul.ac.uk For tertiary amines like those containing a dimethylamino moiety, the process can lead to the cleavage of the C-N bond, releasing dimethylamine. nih.gov Studies suggest that for many drugs with an N,N-dimethylamino group, dimethylamine is the predominant metabolite formed, rather than methylamine. This indicates that the deamination often occurs via a one-step mechanism, directly releasing dimethylamine, as opposed to a sequential process involving initial N-demethylation to a secondary amine followed by deamination. nih.gov

MAO, a flavin-containing enzyme located on the outer mitochondrial membrane, catalyzes the oxidative deamination of endogenous neurotransmitters and related xenobiotics. uomustansiriyah.edu.iqqmul.ac.uk It acts on primary, secondary, and tertiary amines. qmul.ac.uk In contrast, CYP enzymes, which are NADP-dependent and primarily located in the endoplasmic reticulum of liver cells, are responsible for the deamination of most exogenous primary amines. uomustansiriyah.edu.iq The deuteration of the N-methyl group in some drugs has been shown to slow down N-demethylation, demonstrating the role of this pathway in their metabolism. semanticscholar.org

Enzymatic reductive amination, a process catalyzed by enzymes like imine reductases (IREDs) and reductive aminases (RedAms), can be used synthetically to form secondary and tertiary amines. rsc.orgnih.gov While this is typically a synthetic route, the reverse reaction, oxidative deamination, is a significant metabolic fate for amine-containing drugs in vivo. dovepress.com

In Vitro Microsomal Studies of Dimethylamine Formation

In vitro studies using liver microsomes are a standard pre-clinical tool to investigate the metabolic fate of drug candidates. thermofisher.com Liver microsomes are an enriched source of Phase I metabolic enzymes, including the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems, which are crucial for the metabolism of many drugs. thermofisher.com

The formation of dimethylamine (DMA) from various N,N-dimethylated drugs has been demonstrated using liver microsomes from different animal species, including rats, rabbits, and guinea pigs. nih.gov A high-performance liquid chromatography (HPLC) method was developed to measure the deaminase activity of these microsomal preparations by quantifying the DMA formed. nih.gov These studies showed that drugs like diphenhydramine (B27) and diltiazem (B1670644) were effectively deaminated to produce DMA in microsomes from all tested species. nih.gov Promethazine was also a good substrate for deamination in rat and rabbit liver microsomes, while other drugs like chlorpromazine, promazine, and imipramine (B1671792) were poor substrates. nih.gov

Studies specifically examining the metabolism of trimethylamine (TMA) in rat liver microsomes found that it is oxidized to both trimethylamine N-oxide (TMAO) via N-oxygenation and to dimethylamine (DMA) via N-demethylation. nih.gov The kinetic parameters for these two pathways were different, with the Km for TMA N-demethylation being five-fold higher than for N-oxygenation, suggesting a lower affinity for the demethylation pathway under the tested conditions. nih.gov

More recent metabolomic studies using high-resolution mass spectrometry on samples from incubations with rat liver microsomes (RLM), mouse liver microsomes (MuLM), and human liver microsomes (HLM) continue to identify metabolites resulting from N-dealkylation pathways. evotec.com For example, the de-ethylation of a phenolic ethyl group was identified as a major metabolic route for a test compound, illustrating the commonality of such dealkylation reactions in drug metabolism. evotec.com These in vitro systems are invaluable for predicting the in vivo formation of metabolites like dimethylamine from N-methylated precursor drugs.

Structure Activity Relationship Sar Studies of Dimethylamine Containing Compounds

Design Principles for Dimethylamine (B145610) Derivatives

The design of novel bioactive compounds often involves the strategic modification of a lead molecule. For dimethylamine-containing compounds, key design principles revolve around altering substituents and modifying the amine structure itself to optimize activity and selectivity.

The position of substituents on a molecule, particularly on aromatic rings to which a dimethylamine side chain is attached, has a marked influence on molecular activity and selectivity. tandfonline.comnih.govnih.gov This principle is guided by electronic and steric effects that alter how the molecule interacts with its biological target. libretexts.org

A notable example is seen in a series of benzamide (B126) and picolinamide (B142947) derivatives developed as potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govnih.gov SAR investigations revealed that the substitution pattern of the dimethylamine side chain was a critical determinant of inhibitory potency and selectivity. tandfonline.comnih.gov Specifically, compounds with the dimethylamine group in the para-position of the aromatic ring displayed more potent and selective inhibition of AChE compared to those with meta- or ortho-substitution. tandfonline.comnih.gov Conversely, for BChE inhibition, the trend was reversed, with ortho-substituted derivatives showing the highest potency. tandfonline.com

These findings underscore how altering the substituent position can fine-tune the biological activity profile of a drug candidate. The data from these studies illustrate a clear correlation between the dimethylamine group's position and its enzymatic inhibition.

Table 1: Influence of Dimethylamine Substituent Position on Cholinesterase Inhibition Data derived from studies on benzamide and picolinamide derivatives. tandfonline.comnih.govnih.govresearchgate.net

Substituent PositionRelative AChE Inhibitory PotencyRelative BChE Inhibitory Potency
ParaHighLow
MetaModerateModerate
OrthoLowHigh

Modifying the structure of the amine group itself is another fundamental design strategy. This can involve altering the alkyl groups on the nitrogen or changing the structural context of the amine within the molecule.

In the development of chiral catalysts, for instance, a library of 4-aminopyridine (B3432731) (DMAP) derivatives was synthesized with various modifications to the amine structure and at positions on the pyridine (B92270) ring. bham.ac.uk Studies on ketamine derivatives have shown that steric hindrance around the amine group can direct reaction pathways. rsc.org When reacting 2-aryl-2-bromocycloketones, using a less sterically hindered primary amine like methylamine (B109427) leads to nucleophilic substitution, whereas the bulkier secondary dimethylamine group favors a Favorskii rearrangement. rsc.org

Furthermore, in the context of cholinergic agents, the activity of compounds containing an imidazole (B134444) ring was compared to analogues where the imidazole was replaced by pyrrolidine (B122466) or dimethylamine groups, indicating that the nature of the amine substituent is a key factor in determining agonist or antagonist activity at muscarinic receptors. nih.gov The chemical structure of an amine also strongly impacts its capacity for CO2 capture; research has shown that replacing a methyl group with a hydroxyethyl (B10761427) group has a significant effect on the CO2 absorption capacity of tertiary amines. researchgate.net

Impact of Substituent Position on Molecular Activity[22],[23],[24],

Correlation of Structural Features with Molecular Interaction Profiles

The biological effect of a dimethylamine-containing compound is a direct result of its three-dimensional structure and how its functional groups interact with a specific biological target. Understanding this correlation is key to designing molecules with desired activities.

Rational drug design leverages SAR data to create molecules that interact with specific biological targets to achieve a therapeutic effect. rsc.orgacs.org This approach has been applied to develop dimethylamine derivatives for a wide range of diseases.

For Alzheimer's disease, multifunctional agents have been designed by incorporating a dimethylamine function into a flavonoid scaffold. nih.gov These derivatives were engineered to inhibit cholinesterases, prevent β-amyloid (Aβ) aggregation, and exert antioxidant effects. Molecular modeling studies confirmed that these compounds could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

In oncology, molecular modeling has guided the design of novel hydroxyflutamide (B1664084) derivatives that include a dimethylamine group. researchgate.net This modification was intended to improve metabolic stability and act as selective androgen receptor modulators (SARMs) for PET imaging of prostate cancer. researchgate.net The dimethylamine group is also a key feature in some lysosome-targeting anticancer agents, where its basicity can help the molecule accumulate in the acidic environment of lysosomes. mdpi.com

The amphiphilic nature of certain fatty amine derivatives, which combine a fatty chain with a dimethylamine headgroup, makes them suitable for drug delivery systems, where they can encapsulate hydrophobic drugs to improve solubility and bioavailability. whamine.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. unibo.it The specific spatial arrangement of the dimethylamine group can dictate how a compound fits into the binding site of a protein or other target. ontosight.ai

The DNA binding mode of the cytotoxic compound trans-[PtCl2(dimethylamine)(isopropylamine)] is thought to be a direct result of the specific spatial disposition of the dimethylamine and isopropylamine (B41738) ligands around the platinum center. acs.org This precise geometry allows the compound to form DNA interstrand cross-links, a key mechanism for its anticancer effect. acs.org

In the field of asymmetric catalysis, chiral pinane-based diamines have been used as ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net The stereochemical outcome of the reaction, producing either the (R) or (S) enantiomer of the product, was directly controlled by the specific chiral structure of the diamine ligand used. researchgate.net However, stereochemistry is not always a determining factor. A study on dodecyl 2-(dimethylamino)propanoate (DDAIP), a skin permeation enhancer, found no significant differences in activity between the pure (R) and (S) enantiomers and the racemic mixture. cuni.cz

Rational Design for Targeted Biochemical Modulation[29],[22],[23],[24],[25],

Computational Approaches to Structure-Activity Relationships

Computational methods are indispensable tools in modern medicinal chemistry for analyzing and predicting SARs, thereby accelerating the drug discovery process. csmres.co.uk These techniques range from molecular modeling and docking to more advanced data mining and machine learning approaches. rsc.orgcsmres.co.uk

Molecular docking is a widely used technique to predict the binding orientation of a small molecule to its target protein. In the study of benzamide and picolinamide cholinesterase inhibitors, molecular docking revealed that the most potent compound could bind to both the catalytic and peripheral sites of the AChE enzyme, explaining its high activity. nih.govresearchgate.net

More advanced computational strategies aim to mine SAR information from large datasets. csmres.co.uk Methods have been developed to systematically identify "SAR transfer," where the SAR knowledge from one series of compounds can be applied to a different molecular scaffold. researchgate.netnih.gov Data structures like the SAR matrix (SARM) have been created to organize structurally related compounds and elucidate complex SAR patterns in a way that is more flexible than traditional R-group tables and readily interpretable by medicinal chemists. researchgate.net These computational tools are essential for navigating the vast chemical space of potential dimethylamine derivatives to prioritize candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For dimethylamine-containing compounds, QSAR models help to identify the key molecular descriptors that govern their activity, guiding the design of more potent analogues. researchgate.net

A typical QSAR study involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activities. mdpi.com These descriptors are then used to build a mathematical model, often through multiple linear regression (MLR) or machine learning algorithms, that can predict the activity of new, untested compounds. mdpi.comresearchgate.net

Research Findings:

A QSAR study on a series of 2,4,6-trisubstituted pyrimidine (B1678525) derivatives investigated their antimalarial activity. The analysis revealed that the addition of electron-donating groups, specifically including the N,N-dimethylamine group, enhanced the biological activity. jrespharm.com The resulting QSAR equation demonstrated a clear correlation between electronic properties and the antimalarial effect. jrespharm.com

In another study focusing on the cytotoxicity of Mannich bases, a QSAR model was developed for 3-(dimethylamine)-propiophenone hydrochlorides. grafiati.com The biological activity, expressed as log(1/IC50), was correlated with physicochemical descriptors like the 13C NMR chemical shift (δ13C) and the calculated logarithm of the partition coefficient (logPcalc). The derived equation highlighted the importance of both electronic and lipophilic characteristics imparted by the substituents on the phenyl ring, in conjunction with the dimethylamine group, for cytotoxic potency. grafiati.com

Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to inhibitors containing the dimethylamine group. For a set of aminopyrimidinyl pyrazole (B372694) analogues acting as PLK1 inhibitors, hybrid 3D-QSAR models were developed. mdpi.com The CoMFA model indicated that the steric field around the molecules was a significant determinant of activity. Specifically, the analysis of the most potent compound showed that its dimethylamine group engaged in favorable hydrophobic interactions within the target's active site. mdpi.com The statistical validation of these models confirms their predictive power for designing new inhibitors. mdpi.comnih.gov

Table 1: Examples of QSAR Models for Dimethylamine-Containing Compounds

Compound Class/Target QSAR Model Type Key Findings & Equation/Statistics Reference
2,4,6-Trisubstituted Pyrimidines (Antimalarial) 2D-QSAR (MLR) N,N-dimethylamine group enhances activity. Log pMIC = 10.441 - 16.769(qC7) - 15.880(qC9) + 5.809(qC12) + 10.612(qC13) + 114.506(LUMO) jrespharm.com
3-(Dimethylamine)-propiophenones (Cytotoxic) 2D-QSAR (MLR) log(1/IC50) = -0.27(±0.23)δ13C=O - 0.48(±0.35)logPcalc + 56.32(±44.30) grafiati.com
Aminopyrimidinyl Pyrazoles (PLK1 Inhibitors) 3D-QSAR (CoMFA) Dimethylamine group in favorable hydrophobic region. q² = 0.628, r² = 0.905 mdpi.com
Imidazo[4,5-b]pyridine Derivatives (Anticancer) Topomer CoMFA Model showed high predictive ability for designing new compounds. q² = 0.905, r² = 0.971, r²pred = 0.855 nih.gov

Note: q² is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, and r²pred is the external validation correlation coefficient. These statistics measure the predictive ability of the model.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic nature of drug-receptor interactions at an atomic level. nih.gov By simulating the movements of atoms and molecules over time, MD can reveal how dimethylamine-containing ligands bind to their targets, the conformational changes that occur upon binding, and the stability of the resulting complex. researchgate.netnih.gov This information is invaluable for interpreting SAR data and rationally designing improved therapeutics.

Conformational Analysis:

MD simulations can track the flexibility of both the ligand and the receptor, identifying the most stable binding poses and the ensemble of conformations the ligand adopts within the binding site. irbbarcelona.org For flexible molecules, the dimethylamine group can orient itself to optimize key interactions, such as hydrogen bonds or hydrophobic contacts. For example, in a study of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides, docking studies coupled with QSAR suggested that the dimethylamine group of one active molecule forms a crucial carbon-hydrogen bond with specific amino acid residues in the target's active site. researchgate.net MD simulations can further explore the stability and duration of such interactions.

Binding Affinity Estimation:

A primary goal of MD simulations in drug discovery is the calculation of binding free energy, which is a measure of binding affinity. researchgate.net Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and the Linear Interaction Energy (LIE) method use trajectories from MD simulations to estimate the strength of the interaction between a ligand and a protein. acs.orgnih.gov

In a computational study of Aurora kinase inhibitors, MD simulations were performed on newly designed compounds complexed with the kinase. nih.gov The simulations were used to assess the stability of the protein-ligand complexes over time, by monitoring metrics like the root-mean-square deviation (RMSD) of the protein backbone. Furthermore, the MM/PBSA method was employed to calculate the binding free energy for the most promising compounds, providing a quantitative prediction of their affinity. nih.gov These calculations can help prioritize which novel compounds should be synthesized and tested experimentally.

Table 2: Application of Molecular Dynamics Simulations in Studying Dimethylamine-Containing Compounds

Study Focus Compound/Target System Key Insights from MD Simulation Reference
Binding Mode Analysis Aminopyrimidinyl Pyrazole / PLK1 Revealed the dimethylamine group forming hydrophobic interactions with residues LEU139 and GLY180. mdpi.com
Complex Stability & Binding Energy Imidazo[4,5-b]pyridine Derivatives / Aurora Kinase Confirmed the stability of the ligand-protein complexes through RMSD analysis over a 50 ns simulation. Calculated binding free energy via MM/PBSA to predict affinity. nih.gov
Ligand Dissociation & Kinetics Synthetic Ligands / ZTP Riboswitch MD simulations elucidated ligand dissociation pathways and allowed for the calculation of binding kinetics (kon), which correlated with biological activation. nih.gov
Binding Free Energy Calculation General Ligand-Receptor Systems MD simulations form the basis for methods like Linear Interaction Energy (LIE) and alchemical free energy calculations to accurately predict binding affinities. nih.govrsc.org

Advanced Analytical Chemistry and Detection of Dimethylamine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of modern analytical chemistry, providing the means to separate complex mixtures into their individual components. For dimethylamine (B145610) analysis, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely utilized, each offering distinct advantages depending on the sample matrix and analytical requirements.

High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) is a powerful technique for the determination of dimethylamine, offering high sensitivity and selectivity. Since dimethylamine itself is not fluorescent, a pre-column derivatization step is necessary to attach a fluorescent tag to the molecule. This process converts DMA into a derivative that can be easily detected by the FLD.

Several derivatizing agents are commonly used for this purpose. 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) is one such reagent that reacts with DMA to form a highly fluorescent product. A method for analyzing DMA in pharmaceuticals involves derivatization with NBD-Cl, followed by separation on a C18 column and fluorescence detection at an excitation wavelength of 450 nm and an emission wavelength of 540 nm. This method has been validated for its linearity, specificity, robustness, and accuracy. Another approach for analyzing DMA in natural water samples also utilizes NBD-Cl, but in a two-step process where o-phthalaldehyde (B127526) (OPA) is first used to eliminate interference from primary amines.

Dansyl chloride (DNS-Cl) is another widely used derivatizing agent for amines, including DMA. It reacts with both primary and secondary amines to form fluorescent derivatives. The resulting dansylated amines can be separated using reversed-phase HPLC and detected by FLD. The optimization of this method involves adjusting parameters such as temperature, mobile phase composition (including surfactants like sodium dodecyl sulfate (B86663) (SDS) and Brij-35), and pH to achieve optimal separation.

9-Fluorenylmethyl chloroformate (FMOC-Cl) is also a popular derivatizing agent for primary and secondary amines, converting them into stable, fluorescent derivatives. A reversed-phase HPLC method using pre-column derivatization with FMOC-Cl has been developed for quantifying DMA in biological samples like serum and urine. This method demonstrates good precision and recovery. In some applications, a two-step derivatization is employed, using OPA to derivatize primary amines first, followed by FMOC-Cl for secondary amines like DMA.

The choice of derivatizing agent and chromatographic conditions is critical for achieving the desired sensitivity and selectivity for DMA analysis in various matrices.

Table 1: HPLC-FLD Methods for Dimethylamine (DMA) Analysis

Derivatizing AgentSample MatrixKey Chromatographic ConditionsDetection LimitReference
4-chloro-7-nitrobenzofurazan (NBD-Cl)PharmaceuticalsC18 column, Gradient elution with Phosphoric Acid Buffer (pH 2.8) and Methanol (B129727), λex = 450 nm, λem = 540 nm0.5 ng/mL
4-chloro-7-nitrobenzofurazan (NBD-Cl) & o-phthalaldehyde (OPA)Natural WaterN/A0.1 nmol/L
Dansyl chloride (DNS-Cl)FoodC18 column, Mobile phase: Phosphate buffer (pH 2.8)/Acetonitrile, λex = 340 nm, λem = 530 nm4.7 ng/mL (for NDMA)
9-Fluorenylmethyl chloroformate (FMOC-Cl)Serum, UrineReversed-phase HPLC, Gradient elution0.1 µmol/L
9-Fluorenylmethyl chloroformate (FMOC-Cl)Particulate MatterLiquid chromatography with fluorescence detector~20 ng/mL

This table is interactive. Click on the headers to sort the data.

Gas Chromatography (GC) is a robust and widely used technique for the analysis of volatile compounds like dimethylamine. It can be coupled with either a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for more specific identification and quantification.

Direct Injection and Headspace Analysis: Due to its volatility, DMA can be analyzed directly or through headspace sampling. Headspace GC involves heating the sample in a sealed vial to allow volatile compounds like DMA to partition into the gas phase (headspace), which is then injected into the GC. This technique is advantageous as it is simple, easy to operate, and minimizes matrix effects. A headspace GC-MS method has been successfully developed for the simultaneous determination of short-chain volatile amines, including DMA, in human plasma and urine without the need for derivatization. This method involves liberating the amines in an alkaline and saline environment, followed by separation on a volatile amine column and detection by MS. Similarly, headspace GC-FID has been employed for the analysis of volatile amines in pharmaceutical products.

Derivatization in GC Analysis: While direct analysis is possible, derivatization is often employed to improve the chromatographic properties of DMA, reduce its polarity, and enhance sensitivity. Common derivatizing agents for GC analysis of amines include:

p-Toluenesulfonyl chloride: This reagent reacts with DMA to form a stable tosylamide derivative, which is then analyzed by GC-MS. This method has been used for measuring DMA in various biological samples. A similar approach using p-toluenesulfonyl chloride derivatization followed by GC-FID analysis has been applied to determine DMA in seafood.

Benzenesulfonyl chloride: This agent is used to derivatize amines in both gaseous and particulate phases for simultaneous detection by GC-MS.

Pentafluorobenzoyl chloride: This reagent is used in an extractive derivatization method for the analysis of DMA in human urine by GC-MS.

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that can be coupled with GC to preconcentrate volatile analytes like DMA from a sample matrix. This can significantly improve the sensitivity of the analysis. However, the analysis of DMA using SPME can be challenging due to its polarity and the influence of moisture.

Table 2: GC-MS and GC-FID Methods for Dimethylamine (DMA) Analysis

TechniqueSample PreparationSample MatrixDetectorKey FindingsReference
Headspace GCDerivatization-freeHuman Plasma, UrineMSSuccessful simultaneous quantification of short-chain volatile amines. Chromatographic separation within 7.5 minutes.
GCDerivatization with p-toluenesulfonyl chlorideBiological SamplesMSReproducible method with a detection limit of 1 pmol.
GCDerivatization with p-toluenesulfonyl chlorideSeafoodFIDLOD of 0.38 µg/ml and LOQ of 0.71 µg/ml.
Headspace GCDerivatization-freePharmaceuticalsFIDA simple and universal method for separating and quantifying 14 volatile amines.
GCDerivatization with benzenesulfonyl chlorideGaseous and Particulate PhasesMSDetection limits of 0.0408-0.421 µg/mL (gaseous) and 0.163-1.69 µg/mL (particulate).
GCExtractive derivatization with pentafluorobenzoyl chlorideHuman UrineMSA widely used method for DMA analysis in biological fluids.
Headspace GC-MSDirect injectionAmbient WaterMSLower determination limit of 0.09 mg/L.

This table is interactive. Click on the headers to sort the data.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as a highly sensitive and selective technique for the quantification of dimethylamine (DMA) and other biogenic amines in various complex matrices. This method combines the superior separation power of UHPLC with the precise detection and structural confirmation capabilities of tandem mass spectrometry.

A key advantage of UHPLC-MS/MS is its ability to often analyze small, polar molecules like DMA without the need for derivatization. This direct analysis simplifies sample preparation and reduces analysis time. For instance, a UHPLC-MS/MS method was developed for the simultaneous determination of trimethylamine (B31210) N-oxide (TMAO), trimethylamine (TMA), and DMA in biological samples with a total run time of just 6 minutes using a simple isocratic elution. This method demonstrated excellent linearity, low detection limits (0.797 µg/L for DMA), and good precision and recovery. Similarly, UHPLC-MS/MS has been successfully applied to quantify DMA and other amines in fish products, with a lower limit of quantification for DMA validated at 45 ng/mL.

In some cases, derivatization is still employed to enhance the chromatographic retention and ionization efficiency of DMA, leading to improved sensitivity. Derivatization agents used in UHPLC-MS/MS analysis include:

Benzoyl chloride (BzCl): This reagent reacts with primary and secondary amines to form benzoyl derivatives, which increases their retention on reversed-phase columns and improves their fragmentation in the mass spectrometer.

Phthalylglycyl chloride (PG-Cl): A novel derivatizing agent that has been shown to be effective for the analysis of biogenic amines, offering good chromatographic separation and specific MS fragmentation.

4'-carbonyl chloride rosamine (CCR): A newly designed mass-spectrometry-sensitive derivatization reagent used in a method combining in situ derivatization with ultrasound-assisted dispersive liquid-liquid microextraction for the analysis of biogenic amines in food samples.

The combination of advanced sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and magnetic solid-phase extraction (MSPE), with UHPLC-MS/MS further enhances the method's applicability for complex food matrices like smoked horsemeat sausages and pickled crabs. These methods provide high-throughput analysis with good accuracy and precision.

Table 3: UHPLC-MS/MS Methods for Dimethylamine (DMA) Analysis

Sample PreparationSample MatrixDerivatizationKey FindingsReference
Simple protein precipitationBiological fluids (urine, serum)NoneRapid 6-minute analysis; LOD for DMA was 0.797 µg L-1.
Magnetic solid-phase extraction (MSPE)CrabNoneGood linearity (R2 > 0.995); LOD for biogenic amines ranged from 0.1 to 1.0 mg/kg.
Modified QuEChERSSmoked horsemeat sausagesNoneLOD and LOQ were 5 µg/kg and 10 µg/kg, respectively, for eight biogenic amines.
In situ ultrasound-assisted dispersive liquid-liquid microextractionFood samples (wine, beer, cheese, sausage, fish)4'-carbonyl chloride rosamine (CCR)High derivatization efficiencies (≥98.5%) and rapid completion (within 1 min).
Direct injection after dilutionFish productsNoneLLOQ for DMA was 45 ng/mL.

This table is interactive. Click on the headers to sort the data.

Gas Chromatography (GC) with Mass Spectrometry (MS) or Flame Ionization Detection (FID)[19],[34],[35],[36],

Mass Spectrometry Applications for Dimethylamine Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of dimethylamine. Its ability to provide molecular weight and fragmentation information makes it highly specific. Various ionization techniques can be coupled with MS for the analysis of DMA.

Chemical Ionization Mass Spectrometry (CIMS) for Gas Phase Analysis

Chemical Ionization Mass Spectrometry (CIMS) has emerged as a highly sensitive technique for the real-time measurement of gas-phase dimethylamine, particularly in atmospheric studies. copernicus.orgd-nb.info Nitrate (B79036) CIMS, often coupled with a time-of-flight (TOF) mass analyzer, allows for the detection of DMA at extremely low concentrations, reaching the parts-per-trillion by volume (pptv) range. copernicus.orgresearchgate.net This method utilizes nitrate reagent ions (NO₃⁻) to ionize DMA molecules, forming cluster ions such as NO₃⁻•(HNO₃)₁₋₂•(DMA). copernicus.org The high sensitivity of this technique is essential for understanding the role of amines in atmospheric processes like new particle formation. d-nb.info

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

To improve the detection of dimethylamine, especially in complex matrices and when using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, derivatization is a key strategy. This process involves a chemical reaction to convert DMA into a derivative that is more easily detectable. mdpi.com

Pre-column Derivatization Reagents

A variety of reagents are used for the pre-column derivatization of dimethylamine, each with specific properties that enhance detection. mdpi.comrsc.orgnih.gov

4-chloro-7-nitrobenzofurazan (NBD-Cl): This reagent reacts with secondary amines like DMA to form fluorescent derivatives, enabling sensitive detection by HPLC with a fluorescence detector (FLD). mdpi.com It is particularly useful for selectively reacting with secondary amines after primary amines have been removed by reaction with o-phthaldialdehyde (OPA). mdpi.com

o-Phthaldialdehyde (OPA): While OPA primarily reacts with primary amines, it can be used in conjunction with other reagents to remove interference from primary aliphatic amines before the derivatization of secondary amines like DMA. mdpi.comcreative-proteomics.com

9-fluorenylmethylchloroformate (FMOC-Cl): FMOC-Cl is a widely used reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives suitable for HPLC-FLD analysis. rsc.orgnih.govcopernicus.org It is effective for quantifying trace amounts of DMA in samples like particulate matter. rsc.orgnih.gov

Phenylisothiocyanate (PITC): PITC reacts with primary and secondary amines to form derivatives that can be detected by UV absorbance. nih.govcreative-proteomics.com However, sample preparation can be complex. creative-proteomics.com

Pentafluorobenzoyl chloride (PFBC): This reagent is an acyl chloride that can be used for the derivatization of amines. scribd.com

Benzoyl chloride: This reagent has been successfully used for the simultaneous analysis of DMA and other related compounds in biological samples, creating derivatives suitable for liquid chromatography-mass spectrometry (LC-MS) analysis. d-nb.info

Optimization of Derivatization Reaction Conditions

Reagent Concentration: The concentration of the derivatizing agent must be sufficient to react with the analyte completely without causing excessive background signals or side reactions. For example, in the derivatization of DMA with NBD-Cl, a concentration of 0.33 mg/mL was found to be optimal to avoid co-eluting peaks in the blank. mdpi.com Similarly, for FMOC-Cl, a concentration of 3 µg/mL was effective for derivatizing DMA concentrations up to 300 ng/mL in particulate matter extracts. rsc.orgnih.gov

pH and Buffer: The pH of the reaction medium is crucial. For the reaction with NBD-Cl, a borate (B1201080) buffer is used to maintain alkaline conditions. mdpi.com The order of reagent addition, particularly the buffer, has been identified as a limiting factor in some procedures. rsc.org

Reaction Time and Temperature: The time and temperature of the reaction need to be controlled to ensure the reaction goes to completion. For the NBD-Cl reaction, the process was completed in 29 minutes. mdpi.com For derivatization with Fmoc-OSu, a reaction time of 10 minutes at 50 °C was found to be optimal. copernicus.org

Solvent: The choice of solvent is important for dissolving both the analyte and the reagent. For NBD-Cl derivatization, various solvent mixtures like water/methanol were evaluated to achieve the best results. mdpi.com

Method Development and Validation Parameters

The development and validation of an analytical method for dimethylamine quantification are essential to ensure the reliability and accuracy of the results. ich.orglabmanager.comelementlabsolutions.com This process involves assessing several key parameters as outlined by guidelines from organizations like the International Council for Harmonisation (ICH). ich.orglabmanager.comeuropa.eu

Linearity, Specificity, and Robustness Assessment

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. labmanager.comresearchgate.net For a method using NBD-Cl derivatization, linearity was established in the range of 0.5–10 ng/mL for DMA. mdpi.com Another spectrophotometric method showed linearity for DMA from 8 µg/g to 230 µg/g. sifisheriessciences.com A high correlation coefficient (R²), typically ≥ 0.999, is a strong indicator of a linear relationship. labmanager.com

Specificity: Specificity is the ability of the method to accurately measure the analyte of interest without interference from other components in the sample matrix, such as impurities or degradation products. labmanager.comelementlabsolutions.comeuropa.eu In HPLC methods, this is often demonstrated by ensuring the analyte peak is well-resolved from other peaks. mdpi.comlabmanager.com For stability-indicating methods, samples are stressed to produce degradation products to prove the method's specificity. europa.eu

Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. ich.orgelementlabsolutions.com For a spectrophotometric method, the relative standard deviation (% RSD) for DMA concentration was less than 2% despite intentional changes to the reagent and solvent mixture, indicating robustness. sifisheriessciences.com

Precision, Accuracy, and Detection/Quantification Limits

Precision: Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). labmanager.com A method for DMA analysis in pharmaceuticals reported a %RSD of less than 2.9% for repeatability and intermediate precision. mdpi.com Another study on particulate matter found an intermediate precision RSD of 0.18 for dimethylamine. rsc.org

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. labmanager.com It is often determined through recovery studies by spiking the sample with a known amount of the analyte. labmanager.com For a method analyzing DMA in pharmaceuticals, accuracy was reported as % recovery between 98.2% and 102.0%. mdpi.com Another study reported average recovery between 98% and 101%. sifisheriessciences.com

Detection and Quantification Limits: The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net For DMA analysis, various methods have reported a range of LODs and LOQs. For example, an HPLC-FLD method using NBD-Cl derivatization had an LOQ for DMA. mdpi.com A spectrophotometric method determined the LOD and LOQ for dimethylamine to be 15 ng/g and 46 ng/g, respectively. sifisheriessciences.com An LC-FD method for DMA in particulate matter reported an LOD of 10 ng/mL and an LOQ of 20 ng/mL. rsc.orgnih.gov An ion chromatography method reported an LOD of 4.46 µg/L and an LOQ of 13.5 µg/L for DMA. publisherspanel.com A liquid chromatography-mass spectrometry method reported an LOD of 0.06 µM and an LOQ of 0.19 µM for DMA in human serum. d-nb.info

The tables below summarize the validation parameters from various studies.

Table 1: Linearity and Robustness of Analytical Methods for Dimethylamine

MethodLinearity RangeCorrelation Coefficient (R²)Robustness FindingsReference
HPLC-FLD with NBD-Cl Derivatization0.5–10 ng/mLNot explicitly stated, but method validated as linear.Method demonstrated robustness. mdpi.com
Spectrophotometry8–230 µg/g0.999% RSD < 2% with intentional variations. sifisheriessciences.com

Table 2: Precision, Accuracy, and Detection/Quantification Limits for Dimethylamine Analysis

MethodPrecision (%RSD)Accuracy (% Recovery)LODLOQReference
HPLC-FLD with NBD-Cl Derivatization< 2.9%98.2–102.0%Not explicitly statedNot explicitly stated mdpi.com
SpectrophotometryIntraday: 0.149%, Interday: 0.399%98–101%15 ng/g46 ng/g sifisheriessciences.com
LC-FD with FMOC-Cl DerivatizationIntermediate: 18%Not explicitly stated10 ng/mL20 ng/mL rsc.orgnih.gov
Ion ChromatographyRepeatability (particulate matter): 5.38%Not explicitly stated4.46 µg/L13.5 µg/L publisherspanel.com
LC-MS with Benzoyl Chloride DerivatizationNot explicitly statedNot explicitly stated0.06 µM0.19 µM d-nb.info

Application in Complex Matrices for Research Purposes

The accurate detection and quantification of dimethylamine (DMA) in complex environmental and biological matrices are crucial for understanding its distribution, sources, and metabolic pathways. Various advanced analytical techniques have been developed and optimized for this purpose, each tailored to the specific challenges presented by the sample matrix.

Analysis in Environmental Samples (e.g., air, water)

The analysis of dimethylamine in environmental samples such as air and water requires sensitive and specific methods to measure often low concentrations in the presence of numerous interfering compounds.

For atmospheric analysis, methods often involve trapping DMA from a known volume of air onto a solid sorbent, followed by derivatization and chromatographic analysis. One established method uses sampling tubes containing XAD-7 resin coated with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD chloride). The collected DMA is then desorbed with tetrahydrofuran (B95107) and analyzed by high-performance liquid chromatography (HPLC) with a fluorescence or visible detector. This method offers a reliable quantitation limit of 24 ppb for a 10-L air sample. Another approach involves collecting gaseous and particulate amines on filters, followed by derivatization with benzenesulfonyl chloride and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This technique allows for the simultaneous detection of various amines in both phases. Detection limits for gaseous DMA using this method can be as low as 0.0408 µg/mL. helixchrom.comgdut.edu.cn Ion chromatography (IC) has also been successfully employed for the quantification of DMA in the atmosphere, particularly in specialized research settings like the CLOUD experiment at CERN, where it was used to measure DMA at low pptv levels. gdut.edu.cn

In aqueous matrices like ambient water, methods such as headspace gas chromatography-mass spectrometry (HS-GC/MS) have proven effective. This technique can directly analyze water samples, omitting the need for distillation pretreatment. For a 10 mL water sample, HS-GC/MS has a determination limit of 0.09 mg/L with recoveries between 86.8% and 109.55%. researchgate.net Ion chromatography with non-suppressed conductivity detection is another robust method for analyzing DMA in aquatic samples, including seafood extracts. This method can simultaneously determine DMA, trimethylamine (TMA), and trimethylamine N-oxide (TMAO) with detection limits for DMA as low as 0.06 mg/L. researchgate.netumaine.edunih.gov

Table 1: Analytical Methods for Dimethylamine in Environmental Samples

Sample MatrixAnalytical MethodSample PreparationDetection LimitRecoveryReference
AirHPLC-Fluorescence/VisibleCollection on XAD-7 resin coated with NBD chloride; desorption with tetrahydrofuran.24 ppb (for 10 L air sample)Not specified helixchrom.com
Air (Gaseous & Particulate)GC-MSCollection on phosphoric acid filters; derivatization with benzenesulfonyl chloride.0.0408 µg/mL (gaseous)68.8% - 180% gdut.edu.cn
AirIon Chromatography (IC)Specialized sampling line for low pptv levels.pptv levelsNot specified gdut.edu.cn
Ambient WaterHS-GC/MSDirect injection of 10 mL water sample into headspace vial.0.09 mg/L86.8% - 109.55% researchgate.net
Aquatic ProductsIC with non-suppressed conductivity detectionExtraction with trichloroacetic acid.0.06 mg/L93.7% - 104.1% researchgate.netnih.gov

Quantification in Biological Fluids and Tissues (e.g., urine, plasma, liver, kidney, fish muscle)

The quantification of DMA in biological samples is essential for clinical research and toxicology. The methods must be highly sensitive and specific to distinguish DMA from structurally similar amines and to handle the complexity of the biological matrix.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for DMA analysis in various biological fluids. A common approach involves the derivatization of DMA with pentafluorobenzoyl chloride. This method has been applied to quantify DMA in human urine, plasma, and serum. researchgate.netcapes.gov.br For plasma and serum, quantification is often performed using selected-ion monitoring in the positive-ion chemical ionization mode, which allows for high sensitivity and specificity. researchgate.net This GC-MS method has also been successfully adapted to measure the activity of dimethylarginine dimethylaminohydrolase (DDAH) in rat liver homogenates by quantifying the DMA produced from its substrate, asymmetric dimethylarginine (ADMA). researchgate.netnih.gov A similar GC-MS method using p-toluenesulfonyl chloride for derivatization has been developed for the simultaneous measurement of DMA, TMA, and TMAO in blood, urine, liver, and kidney from both rats and humans, with a detection sensitivity of 1 pmol. nih.gov

High-performance liquid chromatography (HPLC) is another powerful tool for DMA quantification. A reversed-phase HPLC method with pre-column derivatization using fluorenylmethylchloroformate (FMOC-Cl) allows for the measurement of DMA in serum and urine with a lower limit of determination of 0.1 µmol/L and recoveries ranging from 99-107% in spiked serum samples. nih.gov More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed for the sensitive and specific analysis of DMA in human serum, particularly in clinical settings such as sepsis-associated acute kidney injury. nih.govresearchgate.net

In the context of food science, the analysis of DMA in fish muscle is important as it can be an indicator of spoilage, especially in certain species. Ion chromatography with non-suppressed conductivity detection has been validated for the simultaneous determination of DMA, TMA, and TMAO in aquatic products, offering an inexpensive and stable method. researchgate.netnih.gov Gas chromatographic methods have also been improved for the determination of volatile amines in fish. These methods are based on solvent extraction from a perchloric acid extract, followed by GC analysis, with determination limits for DMA as low as 0.2 mg DMA-N/100g.

Table 2: Analytical Methods for Dimethylamine in Biological Samples

Sample MatrixAnalytical MethodSample Preparation/DerivatizationDetection/Quantification LimitKey Findings/ApplicationReference
Human Plasma/SerumGC-MSDerivatization with pentafluorobenzoyl chloride.Not specifiedQuantified DMA in healthy individuals. researchgate.net
Human UrineGC-MSDerivatization with pentafluorobenzoyl chloride.Not specifiedQuantified DMA in healthy volunteers and patients with coronary artery disease. capes.gov.br
Rat Liver HomogenateGC-MSDerivatization with pentafluorobenzoyl chloride.Not specifiedAssayed DDAH enzyme activity by measuring DMA formation. researchgate.netnih.gov
Rat/Human Liver & KidneyGC-MSDerivatization with p-toluenesulfonyl chloride.1 pmolSimultaneous measurement of DMA, TMA, and TMAO. nih.gov
Human Serum/UrineHPLC-FluorescencePre-column derivatization with fluorenylmethylchloroformate (FMOC-Cl).0.1 µmol/LQuantified DMA in healthy subjects and dialysis patients. nih.gov
Human SerumLC-MS/MSDerivatization with benzoyl chloride.Not specifiedMeasured elevated DMA levels in patients with septic acute kidney injury. nih.govresearchgate.net
Fish MuscleIon ChromatographyExtraction with trichloroacetic acid.0.06 mg/LSimultaneous determination of DMA, TMA, and TMAO in aquatic products. researchgate.netnih.gov
Fish MuscleGas Chromatography (GC)Solvent extraction from perchloric acid extract.0.2 mg DMA-N/100gImproved method for volatile amine determination in fishery products.

Computational and Theoretical Chemistry of Dimethylamine

Quantum Chemical Calculations of Dimethylamine (B145610) and its Complexes

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dimethylamine. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure, energy, and other properties of the molecule and its aggregates.

Density Functional Theory (DFT) has become a widely used tool for studying dimethylamine due to its favorable balance of accuracy and computational cost. rsc.org DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties. rsc.orgresearchgate.net

Researchers have employed DFT to investigate a variety of systems and processes involving dimethylamine:

Atmospheric Chemistry: DFT calculations have been crucial in understanding the role of dimethylamine in atmospheric nucleation processes. Studies have shown that dimethylamine significantly enhances the formation of sulfuric acid clusters, more so than ammonia (B1221849), which has major implications for atmospheric aerosol formation. copernicus.org The formation energies and thermodynamics of clusters containing dimethylamine, sulfuric acid, and water have been systematically calculated to elucidate this enhancing effect. copernicus.org

Catalysis: The dehydrogenation of dimethylamine-borane (DMAB), a potential hydrogen storage material, has been studied using DFT. rsc.org These calculations help in understanding the catalytic mechanism and designing more efficient catalysts, such as bimetallic platinum-rhodium nanocomposites. rsc.org

Reaction Mechanisms: DFT has been used to explore the N-demethylation reactions of amines, including dimethylamine, catalyzed by models of cytochrome P450 enzymes. nih.gov Such studies reveal potential reaction pathways, like C-H hydroxylation and double hydrogen atom transfer, and their energetic feasibility. nih.gov

CO2 Capture: The reaction between dimethylamine clusters and carbon dioxide has been investigated using DFT. nih.gov These studies show that the size of the dimethylamine cluster is a critical parameter that modulates the energy barrier and the final product of the reaction, which can range from a carbamate (B1207046) to carbamic acid. nih.gov

Material Science: The adsorption properties of dimethylamine on nanomaterials, such as Al- and Ga-doped boron nitride monolayers, have been analyzed with DFT. acs.org Calculations of adsorption energy, charge transfer, and density of states indicate these materials could be potential sensors for dimethylamine. acs.org

A common functional used in these studies is B3LYP, often paired with basis sets like 6-311++G(d,p), to perform geometric optimizations and explore molecular electrostatic potentials. researchgate.net

Table 1: Selected DFT-Calculated Properties of Dimethylamine and its Complexes

SystemCalculated PropertyMethod/Basis SetFinding
(DMA)₁₋₃-(CO₂)₁Reaction Energy BarrierDFT (unspecified)The energy barrier for CO₂ conversion decreases significantly as the size of the DMA cluster increases. nih.gov
DMA on Al-doped BN MonolayerAdsorption EnergyDFT (unspecified)Strong adsorption suggests potential for use in gas sensing applications for nephropathy monitoring. acs.org
DMA-(H₂SO₄)₁₋₂-(H₂O)₀₋₅Cluster Formation EnergyDFT (unspecified)Dimethylamine enhances sulfuric acid addition more effectively than ammonia, promoting nucleation. copernicus.org
DMA N-demethylation by Fe(IV)-OxoReaction MechanismDFT (unspecified)C-H hydroxylation and double hydrogen atom transfer are energetically accessible and preferred pathways. nih.gov

For benchmark accuracy, high-level ab initio methods are employed. These methods, while computationally more demanding than DFT, provide results that are often considered the "gold standard" in computational chemistry. nih.gov They are essential for obtaining highly accurate thermochemical data like heats of formation, ionization energies, and reaction barriers. nih.govosti.gov

Methods such as the Complete Basis Set (CBS) family (e.g., CBS-QB3) and Coupled Cluster theory with single, double, and perturbative triple excitations [CCSD(T)] are prominent examples. nih.govwikipedia.org The CCSD(T) method, when extrapolated to the complete basis set limit, is a cornerstone of many high-accuracy composite thermochemical protocols. osti.gov

Explicitly correlated methods, such as CCSD(T)-F12, have emerged as a powerful alternative. nih.gov These methods incorporate the interelectronic distance directly into the wavefunction, leading to a much faster convergence with respect to the basis set size. molpro.net This allows for achieving near-CBS accuracy with smaller, more manageable basis sets (e.g., triple-zeta), making high-accuracy calculations feasible for larger systems. molpro.net These high-level calculations are critical for validating and parameterizing less computationally expensive models and for providing definitive theoretical predictions. nih.gov

Understanding the behavior of dimethylamine in solution requires accurate modeling of solvation effects. The Effective Fragment Potential (EFP) method is a sophisticated approach for studying intermolecular interactions in condensed-phase environments, particularly in aqueous solutions. nih.govq-chem.com

EFP is a parameter-free QM/MM (Quantum Mechanics/Molecular Mechanics) model where the solvent molecules (e.g., water) are treated as "fragments." nih.govq-chem.com The interaction energy between the quantum mechanical solute (dimethylamine) and the classical fragments is decomposed into distinct physical components:

Electrostatics: Represented by a multipole expansion (up to octupoles) placed at atomic centers and bond midpoints to accurately capture the charge distribution. q-chem.comacs.org

Polarization (Induction): Accounts for the induction effects between the solute and solvent molecules. acs.org

Dispersion: Models the long-range electron correlation effects. acs.org

Exchange-Repulsion: Represents the short-range Pauli repulsion. acs.org

This method has been successfully applied to study proton affinity and pKb variations of dimethylamine in bulk water versus the air-water interface. Ab initio metadynamics calculations using EFP have shown that the basicity of dimethylamine can differ significantly at interfaces due to changes in the hydrogen-bonding network. chemrxiv.orgrsc.org This detailed modeling of specific solute-solvent interactions is crucial for accurately capturing properties that are highly sensitive to the local environment. chemrxiv.orgrsc.orgresearcher.life

High-Level Ab Initio Methods (e.g., CBS-QB3, CCSD(T)-F12)[7],

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecular systems. derpharmachemica.comsarjournal.com For dimethylamine, these studies often focus on its interactions with biological macromolecules, which is fundamental in fields like drug design and toxicology. derpharmachemica.comnih.gov

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand (like dimethylamine or its derivatives) when it forms a complex with a receptor, typically a protein. derpharmachemica.comopenaccessjournals.com This technique is a cornerstone of structure-based drug design. sarjournal.com

The process involves:

Defining the three-dimensional structure of the receptor, often obtained from X-ray crystallography or NMR spectroscopy. slideshare.net

Generating multiple possible conformations and orientations of the ligand within the receptor's binding site.

Using a "scoring function" to estimate the binding affinity for each pose, allowing researchers to rank potential candidates. derpharmachemica.com

Docking studies involving dimethylamine-containing compounds have been used to rationalize their biological activity. For example, in the context of cytochrome P450-mediated metabolism, docking experiments have helped to understand how substrates like tamoxifen (B1202) (which contains a dimethylamine group) orient within the active sites of different CYP isoforms (e.g., CYP3A4 and CYP2D6). nih.gov These simulations can reveal that while a certain reaction like N-demethylation might be intrinsically favored chemically, the specific orientation enforced by the enzyme's active site residues is what ultimately determines the metabolic outcome. nih.gov

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt due to rotation around its single bonds, and the relative energies of these conformations. numberanalytics.com The conformation of a ligand is a critical determinant of its ability to bind to a receptor and, consequently, its biological activity. numberanalytics.commdpi.com

For a flexible molecule like dimethylamine, understanding its preferred conformations is a prerequisite for comprehending its interactions. nih.gov Ligand binding is not a static lock-and-key process; both the ligand and the receptor can undergo conformational changes to facilitate binding. nih.gov

Prediction of Binding Interactions with Biological Macromolecules[22],[24],

Reaction Pathway and Energy Profile Analysis

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving dimethylamine (DMA). Through the use of quantum chemical calculations, researchers can map out reaction pathways, identify transient species like transition states and intermediates, and model the kinetics of elementary steps.

The reaction between carbon dioxide (CO₂) and dimethylamine clusters has been theoretically investigated to understand CO₂ capture and activation. nih.gov The nature of the reaction is highly dependent on the size of the dimethylamine cluster.

CO₂ + DMA-monomer (R1): This reaction proceeds through two transition states to form carbamic acid. However, it is characterized by a very high activation barrier (ΔG‡ ≅ 38 kcal/mol), making the reaction slow and unlikely. nih.gov

CO₂ + DMA-dimer (R2): This reaction involves three transition states and two intermediates. The rate-limiting step has a more manageable activation energy (ΔG‡ ≅ 11 kcal/mol), indicating a significantly higher rate constant than the monomer reaction. nih.gov

CO₂ + DMA-trimer (R3): The assistance of a third amine molecule further facilitates the reaction. While it is also a three-step reaction, the activation barrier for the rate-limiting step is reduced, leading to a substantial increase in the reaction rate. nih.gov The transformation of the initial dative-bonded reactant to an intermediate product occurs with a moderate energy input of about 4 kcal/mol. nih.gov

In other reaction systems, such as the SNAr reaction of dimethylamine with 2-methoxy-5-nitrothiophenes, theoretical calculations have confirmed the formation of a zwitterionic intermediate during the rate-determining step. researchgate.net The transition state for the formation of this zwitterion was found to have a barrier of 17.78 kcal mol−1 in methanol (B129727). researchgate.net Furthermore, studies on the reactions of Criegee intermediates with dimethylamine show that they can occur barrierlessly, highlighting the high reactivity of dimethylamine in certain atmospheric chemical processes. rsc.orgrsc.org

Transition States and Intermediates in CO₂ + (DMA)n Reactions

ReactionNumber of Transition StatesNumber of IntermediatesRate-Limiting Step Activation Energy (ΔG‡)Final Product
CO₂ + DMA-monomer21~38 kcal/molCarbamic acid
CO₂ + DMA-dimer32~11 kcal/molCarbamic acid + DMA-monomer
CO₂ + DMA-trimer32&lt;11 kcal/molCarbamic acid + DMA-dimer

Kinetic modeling allows for the prediction of reaction rates and product distributions over a range of conditions. For the reaction between dimethylamine and nitrogen dioxide (NO₂), advanced multi-path canonical variational theory with small-curvature tunneling correction has been used to determine rate constants. researchgate.net Out of 13 possible elementary reactions, only the H-abstraction reactions were found to be kinetically favorable. researchgate.net The study highlighted that both recrossing and tunneling effects are significant and vary among different reaction channels. researchgate.net At temperatures between 200-2000 K, the primary products are predicted to be CH₃NCH₃ and cis-HONO. researchgate.net

Elementary reaction-based kinetic models have also been developed for the fate of N-nitrosodimethylamine (NDMA) during UV photolysis. researchgate.netmtu.edu These models, which use density functional theory (DFT) to calculate the free energies of activation and reaction for elementary steps, are crucial for predicting the time-dependent concentration profiles of NDMA and its degradation products. researchgate.netmtu.edu Such models are essential for understanding the environmental fate of contaminants and the byproducts of water treatment processes. mtu.edu In the context of biomass valorization, a kinetic model for the reductive aminolysis of glucose with dimethylamine has been constructed, identifying the various homogeneous and heterogeneous reaction steps, including condensation, dehydration, and hydrogenation. kuleuven.be

The Electron Localization Function (ELF) is a powerful tool in computational chemistry for analyzing chemical bonding and reaction mechanisms. colab.ws It partitions the molecular space into regions, or basins, that correspond to atomic cores, covalent bonds, and lone pairs. nih.gov

In the study of the reaction between CO₂ and dimethylamine clusters, ELF analysis was instrumental in understanding the reaction mechanism. nih.govresearchgate.net It allowed for the partitioning of the reaction path into different domains of structural stability. nih.gov The analysis of the valence ELF electron density flow along the intrinsic reaction coordinate (IRC) showed that the formation of the C-N bond should be interpreted as the formation of a dative bond from a tetrel secondary interaction. nih.gov As the reaction progresses, the ELF analysis reveals how electron density basins evolve, corresponding to the breaking and forming of chemical bonds. nih.gov For instance, it can show the transition from a C···N tetrel bond to a C-N covalent bond and the transfer of a proton. nih.gov This topological approach has demonstrated that as the size of the dimethylamine cluster increases, what were once "hidden" topological domains in the reaction pathway become "real" domains, which corresponds to a significant decrease in the energy barrier for the reaction. nih.govresearchgate.net

Kinetic Modeling of Elementary Reaction Steps[14],

Intermolecular Interactions and Cluster Dynamics

Dimethylamine molecules interact with each other and with other molecules through various intermolecular forces, most notably hydrogen bonding. These interactions lead to the formation of clusters and are significantly influenced by the surrounding solvent environment.

Due to its basicity and acidity, dimethylamine readily forms hydrogen-bonded clusters. nih.gov Theoretical and spectroscopic studies have explored the structures of these clusters. Infrared spectroscopy of protonated dimethylamine clusters, H⁺(DMA)n (where n = 3–7), has been used to probe their hydrogen bond network structures. rsc.orgrsc.org These studies suggest that for smaller, argon-tagged clusters (n = 3–4), linear chain-type structures are favored. rsc.orgrsc.org However, for larger clusters (n ≥ 5), weakly hydrogen-bonded NH stretching bands appear, which are characteristic of cyclic structures. rsc.orgrsc.org This indicates a size-dependent transition in the preferred hydrogen-bonding motif. rsc.org

In neutral clusters, such as the dimethylamine-methanol complex, computational and spectroscopic results show the coexistence of two different hydrogen-bonded structures: one where the methanol OH group acts as the hydrogen bond donor to the nitrogen in DMA (N···H-O) and another where the DMA N-H group donates to the methanol oxygen (O···H-N). nih.gov Ab initio molecular dynamics simulations further reveal the dynamic nature of these interactions, including the internal rotation of the methyl group in methanol around the N···O axis. nih.gov

Structural Motifs in Protonated Dimethylamine Clusters

Cluster Size (n)Bare Cluster StructureArgon-Tagged Cluster Structure
3-4Linear ChainLinear Chain
5-7Linear ChainLinear Chain & Cyclic

The presence of a solvent can significantly alter the structure, energy, and reactivity of dimethylamine and its clusters. synchrotron-soleil.fr Solvation affects the free energy of a system, which is a composite of changes in conformational energy, solute-solvent interaction energy, and the reorganization of the solvent itself. rutgers.edu

For reactions occurring in solution, the solvent can stabilize or destabilize reactants, intermediates, and transition states differently, thereby altering reaction barriers and pathways. synchrotron-soleil.fr For instance, the reaction between Criegee intermediates and dimethylamine at an air-water interface proceeds through multiple mechanisms that are distinctly different from the gas-phase reaction. rsc.org This highlights the critical role of the aqueous environment in atmospheric chemistry. rsc.org Computational studies on other molecules have shown that solvation can shift the energy levels of core electrons, and this effect is dependent on the specific chemical site and its involvement in intermolecular interactions like hydrogen bonding. synchrotron-soleil.fr Theoretical frameworks like the three-dimensional reference interaction site model (3D-RISM) are used to calculate solvation free energy and understand how the structural arrangement of solvent molecules governs molecular recognition processes. rutgers.edu

Clustering with Atmospheric Species (e.g., Sulfuric Acid, Water, Oxalic Acid)

Computational studies have been instrumental in understanding the role of dimethylamine (DMA) in atmospheric new particle formation. These studies reveal that dimethylamine readily forms clusters with key atmospheric species like sulfuric acid (H₂SO₄), water (H₂O), and oxalic acid (C₂H₂O₄). The formation and stability of these clusters are primarily dictated by strong hydrogen bonding and proton transfer mechanisms.

Research indicates that oxalic acid can synergistically enhance the formation of sulfuric acid-dimethylamine clusters. scispace.comrsc.org This interaction is complex; while oxalic acid promotes the initial formation of multicomponent clusters, the addition of more sulfuric acid molecules can inhibit this effect. scispace.comrsc.org The thermodynamics of these systems, calculated at levels of theory such as M06-2X/6-311+G(2d,p), show that the formation of these multicomponent clusters is driven by favorable Gibbs free energies, largely due to proton transfer and the extensive network of hydrogen bonds. scispace.comrsc.org

Water molecules also play a significant role, although their effect is nuanced. While hydration can stabilize some cluster configurations, studies on sulfuric acid-dimethylamine clusters have shown that in many atmospherically relevant conditions, unhydrated or minimally hydrated clusters can be dominant. scispace.com The presence of dimethylamine, a strong base, can significantly alter the hydrophilic nature of sulfuric acid clusters. For instance, the addition of a second dimethylamine molecule to a sulfuric acid cluster can make it much less hydrophilic.

The stability of these clusters is a key factor in their atmospheric persistence and growth. The binding energies of these clusters are significant, with density functional theory (DFT) functionals like ωB97X-D providing reliable estimates when benchmarked against higher-level methods. researchgate.net The interactions within these clusters are not merely simple hydrogen bonds; in many cases, a proton is transferred from the acidic species (like sulfuric acid) to the basic dimethylamine molecule, forming a dimethylammonium cation. This ionic interaction greatly enhances the stability of the cluster.

Cluster CompositionKey InteractionsEffect on Cluster Formation/StabilityComputational Method Example
Dimethylamine-Sulfuric AcidStrong hydrogen bonding, Proton transfer from H₂SO₄ to DMAHighly stable clusters are formed, crucial for initial particle formation.ωB97X-D/6-31++G(d,p)
Dimethylamine-Sulfuric Acid-WaterHydrogen bonding with water, potential for proton transfer networkWater can either stabilize or destabilize clusters depending on the specific configuration and number of water molecules. DMA can reduce the hygroscopicity.M06-2X/6-311+G(2d,p)
Dimethylamine-Sulfuric Acid-Oxalic AcidSynergistic hydrogen bonding, proton transferOxalic acid can promote the formation of these ternary clusters, though the effect can be inhibited by excess sulfuric acid. scispace.comrsc.orgM06-2X/6-311+G(2d,p)

Thermodynamic and Kinetic Studies of Dimethylamine Reactions

Calculation of Formation Energies and Reaction Energetics

Quantum chemical calculations are a powerful tool for determining the thermodynamic viability of dimethylamine's involvement in atmospheric nucleation. These calculations provide crucial data on formation energies (often expressed as Gibbs free energy, ΔG) and the energetics of various reaction pathways. The formation of clusters involving dimethylamine and sulfuric acid is a highly favorable process, characterized by negative Gibbs free energies of formation, indicating spontaneity under atmospheric conditions. ustc.edu.cn

The stability of these clusters is remarkable, with proton transfer from sulfuric acid to dimethylamine being a key stabilizing factor. ustc.edu.cn This results in the formation of an ionic pair, (CH₃)₂NH₂⁺·HSO₄⁻, within the cluster. The strength of this interaction is reflected in the calculated formation energies. For instance, the Gibbs free energy of formation for the (H₂SO₄)₁(DMA)₁ cluster is significantly negative. As more acid and base molecules are added, the clusters can become even more stable, particularly when the number of acid and base molecules is balanced. ustc.edu.cn

Below is a table summarizing the calculated Gibbs free energies of formation (ΔG) for several key sulfuric acid-dimethylamine clusters. These values are typically calculated at standard conditions (298.15 K and 1 atm) using high-level quantum chemical methods.

ClusterGibbs Free Energy of Formation (ΔG) (kcal/mol)Reference
(H₂SO₄)₁(DMA)₁-14.0 researchgate.net
(H₂SO₄)₂(DMA)₁-22.11 ustc.edu.cn
(H₂SO₄)₂(DMA)₂-34.93 ustc.edu.cn
(H₂SO₄)₂(DMA)₃-29.35 ustc.edu.cn
(H₂SO₄)₃(DMA)₂-42.74 researchgate.net
(H₂SO₄)₄(DMA)₄-67.12 copernicus.org

Basicity Anomalies in Solution and Gas Phase

A well-known phenomenon in amine chemistry is the "anomalous" order of basicity when transitioning from the gas phase to an aqueous solution. rsc.org Computational studies have been crucial in elucidating the underlying reasons for this behavior in dimethylamine and other methylamines. researchgate.netrsc.org

In the gas phase, basicity is primarily determined by the electronic effects of the alkyl groups. The methyl groups in dimethylamine are electron-donating (+I effect), which increases the electron density on the nitrogen atom, making the lone pair more available for protonation. Consequently, in the gas phase, the order of basicity increases with the number of methyl groups: (CH₃)₃N > (CH₃)₂NH > CH₃NH₂ > NH₃. quora.comquora.com

However, in aqueous solution, the order changes significantly. The basicity of an amine in water is influenced not only by the inductive effect but also by the solvation of the corresponding ammonium (B1175870) cation that is formed upon protonation. The stability of the ammonium ion is enhanced by hydrogen bonding with water molecules. The ammonium ion of ammonia (NH₄⁺) can form the most extensive hydrogen bonds. As methyl groups are added, they sterically hinder the water molecules from solvating the cation. This steric hindrance counteracts the electronic effect of the methyl groups.

For dimethylamine, the combination of the inductive effect and solvation effects results in it being the strongest base among the simple amines in aqueous solution. quora.com Trimethylamine (B31210), despite having the strongest inductive effect, is a weaker base than dimethylamine in water because the three methyl groups severely impede the solvation of its conjugate acid. quora.com

The following table summarizes the different orders of basicity for ammonia and the methylamines in the gas phase (represented by proton affinity) and in aqueous solution (represented by the pKa of the conjugate acid).

CompoundGas-Phase Basicity (Proton Affinity, kcal/mol)Aqueous Solution Basicity (pKa of Conjugate Acid)
Ammonia (NH₃)204.09.25
Methylamine (B109427) (CH₃NH₂)214.110.66
Dimethylamine ((CH₃)₂NH)220.310.73
Trimethylamine ((CH₃)₃N)225.19.81

Data compiled from various sources. copernicus.orgmasterorganicchemistry.com

Prediction of Evaporation Rates of Dimethylamine-Containing Clusters

The persistence and growth of atmospheric clusters are determined by the competition between collision/sticking processes and evaporation. Computational chemistry provides a means to predict the evaporation rates of molecules from these clusters, offering insights into their kinetic stability. These rates are typically calculated using the Gibbs free energies of formation obtained from quantum chemical methods. researchgate.net

Studies have shown that dimethylamine forms much more stable clusters with sulfuric acid compared to ammonia, leading to significantly lower evaporation rates for dimethylamine-containing clusters. researchgate.net This is a key reason why dimethylamine is a much more effective nucleating agent in the atmosphere. The evaporation of a molecule from a cluster is an endergonic process, and the rate is highly dependent on the energy required to break the intermolecular bonds holding the molecule within the cluster.

For many (H₂SO₄)ₓ(DMA)y clusters, especially those with a balanced or near-balanced number of acid and base molecules, the evaporation rates are predicted to be very low, effectively making the clusters stable against evaporation under typical atmospheric conditions. scispace.comustc.edu.cn However, if a cluster has a significant excess of either acid or base molecules, the evaporation rate of the excess species can be high. ustc.edu.cn For example, a cluster with more DMA molecules than H₂SO₄ molecules is generally not thermodynamically stable and will likely evaporate a DMA molecule. ustc.edu.cn

The table below presents predicted evaporation rates for various sulfuric acid-dimethylamine clusters at a standard temperature. These rates are crucial inputs for atmospheric models that simulate new particle formation.

ClusterEvaporation Rate (s⁻¹) at 280 KReference
(H₂SO₄)₁(DMA)₁2.0 x 10³ scispace.com
(H₂SO₄)₂(DMA)₁1.5 x 10⁻¹ scispace.com
(H₂SO₄)₂(DMA)₂1.3 x 10⁻⁵ scispace.com
(H₂SO₄)₃(DMA)₂7.4 x 10⁻¹⁰ scispace.com
(H₂SO₄)₂(DMA)₂(NH₃)₁ -> (H₂SO₄)₂(DMA)₂ + NH₃1.1 x 10⁸ d-nb.info
(H₂SO₄)₂(NH₃)₂(DMA)₁ -> (H₂SO₄)₂(NH₃)₁(DMA)₁ + NH₃1.8 x 10⁹ d-nb.info

Environmental Chemistry of Dimethylamine Focus on Chemical Processes and Fate

Atmospheric Chemical Transformation Processes

Once released into the atmosphere, dimethylamine (B145610) is subject to various transformation and removal processes that determine its atmospheric lifetime, its potential to form secondary pollutants, and its ultimate deposition back to the Earth's surface. nilu.com As a gas at standard temperature and pressure, it primarily undergoes photo-oxidation in the gas phase. nilu.com

Direct photolysis (degradation by direct absorption of solar radiation) of dimethylamine is not a significant atmospheric removal process. inchem.org However, indirect photochemical degradation is a primary sink. This often occurs through photocatalytic oxidation (PCO), where the reaction is facilitated by a photocatalyst, such as titanium dioxide (TiO₂), which can be present on the surface of atmospheric particles. researchgate.netresearchgate.net

Gas-phase PCO studies have identified the main volatile products as ammonia (B1221849), formamide (B127407), carbon dioxide, and water. researchgate.netresearchgate.net

The most significant atmospheric degradation pathway for dimethylamine is its gas-phase reaction with photochemically generated oxidants. The hydroxyl radical (•OH) is the dominant oxidant responsible for the daytime degradation of dimethylamine. nilu.cominchem.org The reaction proceeds via the abstraction of a hydrogen atom from either a methyl (C-H) group or the amino (N-H) group. nilu.com The reaction rate constant for dimethylamine with the OH radical is approximately 6.5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. nih.gov

The products of these oxidation reactions are dependent on the ambient concentrations of nitrogen oxides (NOx). nilu.comresearchgate.net

Under low NOx conditions , typical of rural or remote areas, the major products include imines and amides, such as N-methyl formamide. nilu.comnilu.com Autoxidation processes can also occur, leading to the formation of hydroperoxy amides. acs.org

Under high NOx conditions , found in polluted urban environments, the reaction pathways can lead to the formation of nitrogen-containing compounds like dimethylnitramine (B1206159) ((CH₃)₂NNO₂) and, to a lesser extent, the carcinogenic N-nitrosodimethylamine ((CH₃)₂NNO). nilu.comnilu.com

These reactions are critical as they can lead to the formation of secondary organic aerosol (SOA), contributing to particulate matter levels in the atmosphere. nilu.comrsc.org Experiments have shown that aerosol is formed during the photo-oxidation of dimethylamine, with total aerosol yields between 8% and 14% observed in simulation chambers. nilu.com

Table 1: Key Products from the Atmospheric Photo-oxidation of Dimethylamine

Reactant/ConditionMajor ProductsMinor/Intermediate ProductsSource
Gas-Phase PCO (TiO₂)Ammonia, Formamide, Carbon Dioxide, WaterNitrous Oxide, Nitrogen Dioxide researchgate.netresearchgate.net
Aqueous PCO (TiO₂)Ammonium (B1175870) (NH₄⁺), Nitrate (B79036) (NO₃⁻)Methylamine (B109427), Nitrite (B80452) (NO₂⁻), Formic Acid researchgate.netresearchgate.net
Gas-Phase Oxidation (Low NOx)N-methyl formamide, IminesHydroperoxy amides nilu.comnilu.comacs.org
Gas-Phase Oxidation (High NOx)DimethylnitramineN-nitrosodimethylamine nilu.comnilu.com

In addition to chemical transformation, dimethylamine is removed from the atmosphere via wet and dry deposition.

Wet deposition involves the scavenging of atmospheric gases and particles by precipitation (rain, snow, fog). alberta.ca Dimethylamine is highly soluble in water, and its uptake into cloud droplets is a significant removal process. rsc.orgnih.gov The partitioning of dimethylamine from the gas phase to the aqueous phase is enhanced in more acidic conditions, as the amine is protonated to form the non-volatile dimethylaminium salt. rsc.org Studies have frequently detected dimethylamine in cloud water and rain samples. rsc.org

Dry deposition is the process by which gases and particles are transferred to the Earth's surface in the absence of precipitation. alberta.caarm.gov For gaseous dimethylamine, this involves turbulent transfer followed by uptake at the surface. For particulate dimethylamine, which exists as aminium salts, removal occurs through processes like gravitational settling and impaction. arm.gov The rate of dry deposition depends on atmospheric turbulence, the nature of the depositing surface (e.g., forest, water, grassland), and the properties of the gas or particle. alberta.cawisc.edu

Gas-Phase Reactions with Atmospheric Oxidants

Biogeochemical Cycling and Degradation Pathways in Environmental Systems

Dimethylamine is a component of the marine biogeochemical cycle, where it is produced from the degradation of nitrogen-containing osmolytes like glycine (B1666218) betaine (B1666868) by marine microorganisms. frontiersin.orgplymouth.ac.uk It serves as a source of carbon and nitrogen for marine bacteria, which can remineralize the nitrogen to ammonium. frontiersin.orgwarwick.ac.uk This cycling represents an important link between the marine carbon and nitrogen cycles. warwick.ac.uk

In engineered systems like wastewater treatment plants, microbial degradation is the primary removal mechanism for dimethylamine. icm.edu.plecoeet.com It can be present in industrial wastewater or be formed as an intermediate in the breakdown of other pollutants, such as the solvent N,N-dimethylformamide (DMF). iwaponline.commdpi.comsciepub.com

Studies using activated sludge have shown that various bacteria, such as Paracoccus sp., can utilize dimethylamine as a sole source of carbon and nitrogen. griffith.edu.au The degradation pathway typically involves two main steps:

Hydrolysis/Oxidation: Dimethylamine is first converted to other intermediates. One common pathway is its degradation to methylamine and formate (B1220265). sciepub.com

Mineralization: These intermediates are then further broken down. Methylamine is degraded to ammonia, which then enters the nitrification-denitrification cycle, while formate is oxidized to carbon dioxide and water. iwaponline.comsciepub.comgriffith.edu.au

This biological process is effective for removing dimethylamine, with TOC (Total Organic Carbon) removal rates exceeding 99% under optimal conditions in systems like vertical flow constructed wetlands. mdpi.com

Research conducted on sequencing batch reactors (SBRs) has demonstrated a clear concentration-dependent effect:

Low Concentrations (< 40 mg/L): Dimethylamine concentrations below 40 mg/L have been shown to have almost no negative impact on the efficiency of wastewater treatment. icm.edu.plecoeet.comresearchgate.net The microbial community can adapt and effectively remove the compound without compromising the degradation of other pollutants.

High Concentrations (≥ 300 mg/L): When the concentration of dimethylamine increases to 300 mg/L and above, a significant drop in treatment efficiency is observed. icm.edu.plecoeet.comresearchgate.net Such high levels can be inhibitory to the microbial populations responsible for nitrification and denitrification, leading to a decrease in the removal rates of both total nitrogen and BOD. icm.edu.plresearchgate.net

Table 2: Effect of Influent Dimethylamine Concentration on Wastewater Treatment Efficiency

Dimethylamine Concentration Range (mg/L)Impact on Treatment EfficiencySource
< 40Minimal to no observable negative impact on BOD and nitrogen removal. icm.edu.plecoeet.comresearchgate.net
40 - 300Increasingly negative impact, potential for process imbalance. icm.edu.pl
≥ 300Significant drop in treatment efficiency for both organic pollutants and nitrogen. icm.edu.plecoeet.comresearchgate.net

Formation of Environmentally Relevant Derivatives and Byproducts (e.g., N-nitrosodimethylamine in environmental matrices)

Dimethylamine (DMA) is a precursor to several environmentally significant derivatives, most notably N-nitrosodimethylamine (NDMA), a potent carcinogen. The formation of NDMA from DMA can occur through various chemical and biological processes in different environmental compartments, including water, air, and soil. who.int

Formation in Water Treatment Processes

The formation of NDMA during water and wastewater disinfection is a significant concern. epa.gov Chlorination and chloramination are common disinfection methods that can lead to the unintentional production of NDMA when DMA or compounds with dimethylamine functional groups are present. nih.govwitpress.com

Chloramination: The reaction between monochloramine (NH₂Cl) and DMA is a widely accepted pathway for NDMA formation. witpress.com This process is thought to involve the slow formation of an intermediate, unsymmetrical dimethylhydrazine (UDMH), which is then rapidly oxidized to NDMA. nih.govacs.org Dichloramine (NHCl₂) has been shown to generate significantly more NDMA than monochloramine. researchgate.net The reaction is highly dependent on pH, with maximum NDMA formation typically observed between pH 6 and 8. eeer.org While DMA is a known precursor, it may only account for a fraction of the total NDMA formed during the chloramination of wastewater, suggesting other organic nitrogen precursors also play a role. berkeley.edu However, in water reclamation facilities using reverse osmosis and advanced oxidation, DMA that passes through treatment can be a significant contributor to NDMA "rebound" in the final water. acs.orgnsf.gov

Chlorination with Hypochlorite (B82951): NDMA can also be formed through the reaction of sodium hypochlorite with DMA, although the rate of formation is about an order of magnitude slower than with monochloramine. nih.gov

Ozonation: The ozonation of water containing DMA can also produce NDMA, although yields are generally low. eeer.org The reaction involves the formation of intermediates like hydroxylamine. researchgate.net

UV Disinfection: The presence of nitrite (NO₂⁻) during UV disinfection can lead to NDMA formation from DMA. researchgate.net Radicals generated from the photolysis of nitrite, such as hydroxyl radicals (•OH) and nitrogen oxide radicals (NO• and NO₂•), play a crucial role in this process. researchgate.netresearchgate.net

Table 1: Conditions for NDMA Formation from Dimethylamine in Water Treatment This table is interactive and can be sorted by clicking on the headers.

Treatment Process Key Reactants Important Intermediates Influencing Factors Reference
Chloramination Dimethylamine, Monochloramine (NH₂Cl), Dichloramine (NHCl₂) Unsymmetrical Dimethylhydrazine (UDMH) pH (maximum formation at pH 6-8), Ammonia concentration nih.govwitpress.comacs.orgeeer.org
Chlorination Dimethylamine, Sodium Hypochlorite (NaOCl) - Slower reaction rate compared to chloramination nih.gov
Ozonation Dimethylamine, Ozone (O₃) Hydroxylamine (NH₂OH) pH, Ozone/DMA ratio eeer.orgresearchgate.net
UV Disinfection Dimethylamine, Nitrite (NO₂⁻) Hydroxyl (•OH) & Nitrogen Oxide (NO•, NO₂•) radicals Presence of nitrite researchgate.net

Formation in the Atmosphere

In the atmosphere, DMA can react with various oxidants to form derivatives.

Reaction with Hydroxyl Radicals (•OH): The primary atmospheric degradation pathway for DMA is its reaction with hydroxyl radicals. nilu.com This reaction can proceed via two main pathways: abstraction of a hydrogen atom from the N-H bond or the C-H bond. nilu.com The reaction at the amino group can lead to the formation of N-nitrosodimethylamine (NDMA) and dimethylnitramine (DMN). gassnova.no

Reaction with Nitrogen Oxides (NOx): NDMA can form in the atmosphere from the reaction of DMA with nitrogen oxides, particularly during nighttime. who.int Gaseous formation of NDMA followed by partitioning into water droplets (like fog and clouds) is considered a dominant pathway over formation in the aqueous phase alone. nih.gov While NDMA is rapidly broken down by sunlight (photolysis), it can persist for several hours around sunrise and sunset when photolysis is less efficient. who.intnih.gov

Table 2: Atmospheric Formation of Dimethylamine Derivatives This table is interactive and can be sorted by clicking on the headers.

Reactant Product(s) Conditions Significance Reference
Hydroxyl Radicals (•OH) N-nitrosodimethylamine (NDMA), Dimethylnitramine (DMN) Photo-oxidation Primary degradation pathway nilu.comgassnova.no
Nitrogen Oxides (NOx) N-nitrosodimethylamine (NDMA) Nighttime reactions, Gas-phase formation Contributes to NDMA in atmospheric water droplets (fog, clouds) who.intnih.gov

Formation in Soil and Other Matrices

DMA can also be a precursor to NDMA in other environmental settings.

Soil: Soil bacteria can synthesize NDMA from precursors like nitrate, nitrite, and amine compounds. who.int The application of sewage sludge rich in DMA to soils containing high levels of nitrate or nitrite can also lead to NDMA formation. who.int

Industrial Processes: NDMA can be produced as an unintentional byproduct in various industries where alkylamines, primarily DMA, come into contact with nitrogen oxides, nitrous acid, or nitrite salts. who.int This includes industries such as rubber manufacturing, leather tanning, and pesticide production. who.int Additionally, the solvent N,N-dimethylformamide (DMF) can decompose to form DMA, which can then react with nitrous acid to form NDMA during certain chemical syntheses. researchgate.net

Table 3: Typical Reported Concentrations of NDMA in Environmental Matrices This table is interactive and can be sorted by clicking on the headers.

Environmental Matrix Concentration Range Context Reference
Drinking Water (post-chlorination) ~10 ng/L (parts per trillion) Disinfection byproduct nih.gov
Secondary Wastewater Effluent (post-chlorination) ~100 ng/L Disinfection byproduct nih.gov
Fogs and Clouds 7.5 - 397 ng/L Atmospheric formation and partitioning nih.gov
Contaminated Groundwater Up to 400,000 ng/L Industrial site contamination (e.g., rocket fuel) epa.gov

Q & A

Q. Table 1: Key Thermodynamic Data for this compound Synthesis

ParameterValueMethodReference
ΔrH° (Clustering Reaction)101 kJ/molIon Cyclotron MS

Advanced: How can researchers resolve contradictions in reported reaction kinetics of this compound under varying pH conditions?

Answer:
Contradictions often arise from differences in experimental design or unaccounted variables. To address this:

  • Controlled Replication: Reproduce studies using standardized buffers (e.g., phosphate vs. acetate) to isolate pH effects .
  • In Situ Spectroscopy: Use UV-Vis or FTIR to monitor real-time intermediate formation, which may explain divergent rate laws .
  • Meta-Analysis: Apply statistical frameworks (e.g., random-effects models) to synthesize data from multiple studies, identifying outliers or systematic biases .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:

  • Liquid-Liquid Extraction (LLE): Use n-hexane/dichloromethane/isopropanol (60:40:2) at pH 9.5 for optimal recovery from blood/urine .
  • High-Performance Liquid Chromatography (HPLC): Pair with fluorescence detection (λₑₓ=260 nm, λₑₘ=320 nm) for sensitivity down to 0.1 ng/mL .
  • Validation: Include internal standards (e.g., deuterated this compound) to correct for matrix effects .

Advanced: How can computational models improve the prediction of this compound’s solvent interactions?

Answer:

  • Molecular Dynamics (MD) Simulations: Parameterize force fields using experimental solvation free energy data (e.g., ΔG° from calorimetry) .
  • Density Functional Theory (DFT): Calculate partial charges and orbital energies to predict hydrogen-bonding behavior in polar solvents .
  • Validation: Compare simulated vs. experimental partition coefficients (logP) across solvent systems .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation: Use fume hoods to prevent inhalation exposure (TLV-TWA: 5 ppm) .
  • Personal Protective Equipment (PPE): Wear nitrile gloves and goggles; avoid latex due to permeation risks .
  • Spill Management: Neutralize with dilute acetic acid and adsorb with vermiculite .

Advanced: How do competing reaction pathways influence this compound’s degradation under oxidative stress?

Answer:

  • Mechanistic Studies: Use ¹⁸O-labeled H₂O₂ to track oxidation intermediates via LC-MS/MS .
  • Radical Trapping: Add TEMPO to quench free radicals, isolating electrophilic vs. radical pathways .
  • Kinetic Isotope Effects (KIE): Compare k_H/k_D to identify rate-determining steps (e.g., C–H bond cleavage) .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation .
  • Desiccation: Use argon-purged containers with molecular sieves to minimize hydrolysis .
  • Purity Monitoring: Conduct quarterly NMR/GC-MS checks to detect decomposition products .

Advanced: How can researchers reconcile discrepancies in this compound’s reported pKa values?

Answer:

  • Standardized Potentiometry: Use a glass electrode calibrated with IUPAC buffer solutions (pH 4–10) .
  • Solvent Correction: Apply the Yasuda-Shedlovsky equation to account for mixed solvent systems (e.g., water/DMSO) .
  • Collaborative Trials: Share samples with independent labs to assess interlaboratory variability .

Basic: What spectral databases are authoritative for characterizing this compound derivatives?

Answer:

  • NIST Chemistry WebBook: Provides reference IR, MS, and NMR spectra .
  • PubChem: Validates structural data via crowdsourced submissions .
  • Reaxys: Curates synthetic pathways and spectral properties for >50 derivatives .

Advanced: What strategies optimize experimental design for studying this compound’s pharmacokinetics?

Answer:

  • Compartmental Modeling: Fit plasma concentration-time curves to two-compartment models using SAAM II software .
  • Microsampling: Collect 10 µL blood aliquots via volumetric absorptive microsampling to reduce animal use .
  • Metabolite Profiling: Use high-resolution MS (HRMS) with data-dependent acquisition (DDA) to identify phase I/II metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.